2-(3,5-Dichlorophenyl)morpholine oxalate
Description
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Properties
IUPAC Name |
2-(3,5-dichlorophenyl)morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVEVHDSRJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(3,5-Dichlorophenyl)morpholine oxalate
An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)morpholine Oxalate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in pharmacology, known for conferring favorable physicochemical and pharmacokinetic properties.[1][2] This document elucidates the chemical structure, physicochemical properties, and a plausible synthetic pathway for this specific compound. Furthermore, it details robust analytical methodologies for its characterization and discusses its potential pharmacological relevance based on established structure-activity relationships of related molecules. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of novel heterocyclic compounds.
Introduction: The Morpholine Scaffold in Drug Discovery
Morpholine, a simple six-membered heterocycle containing both ether and secondary amine functionalities, is a cornerstone in modern medicinal chemistry.[3][4] Its unique properties, including high polarity, water solubility, and a pKa (of its conjugate acid) typically around 8.4, make it an invaluable building block for modulating the pharmacokinetic profiles of drug candidates.[4][5][6] The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, contributing to improved oral bioavailability and overall drug-like properties.[2][6]
The introduction of an aryl substituent at the 2-position, as seen in 2-(3,5-Dichlorophenyl)morpholine, creates a chiral center and provides a rigid scaffold for directing other functional groups toward specific biological targets. The 3,5-dichlorophenyl moiety is a common substituent in pharmacologically active compounds, often utilized to enhance binding affinity through hydrophobic and halogen-bonding interactions, and to block metabolic oxidation sites. This guide focuses on the oxalate salt form of this molecule, which is frequently employed to improve the handling, stability, and solubility of amine-containing compounds.[7]
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of a chemical entity is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1171742-97-4 | [8] |
| Molecular Formula | C₁₂H₁₃Cl₂NO₅ | [8] |
| Molecular Weight | 322.14 g/mol | [8] |
| IUPAC Name | 2-(3,5-dichlorophenyl)morpholin-4-ium; oxalate | |
| Canonical SMILES | C1C(OC(C1)[NH2+])C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)[O-])[O-] |
Molecular Structure Analysis
The compound consists of a cationic 2-(3,5-Dichlorophenyl)morpholinium ion and an oxalate dianion in a 1:1 stoichiometric ratio. The core structure features a morpholine ring substituted at the C2 position with a 3,5-dichlorophenyl group. The nitrogen atom of the morpholine ring is protonated, forming an ionic bond with the oxalate counter-ion. The presence of the bulky dichlorophenyl group likely influences the conformational preference of the morpholine ring, which typically exists in a chair conformation. The C2 position is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Physical Properties
The physical properties of a compound are essential for its handling, formulation, and application. The oxalate salt form generally confers crystallinity and higher solubility in polar solvents compared to the free base.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a crystalline solid. A similar compound, 2-(2-Chlorophenyl)Morpholine Oxalate, is a light yellow solid. | [7] |
| Solubility | Expected to be soluble in water, methanol, and DMSO. The oxalate salt enhances aqueous solubility. | [7] |
| Melting Point | Not reported. Oxalate salts of amines typically have well-defined and relatively high melting points. | |
| Stability | Store under standard laboratory conditions (room temperature, dry). The oxalate form is generally more stable than the free base. | [7] |
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure. These predictions are vital for structural confirmation during and after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals would be expected in the aromatic region (~7.0-7.5 ppm). Two protons would appear as a doublet (or a narrow triplet, meta-coupling), and one proton as a triplet (or a narrow singlet).
-
Morpholine Protons: The proton at C2 (benzylic and adjacent to oxygen) would be downfield (~4.5-5.0 ppm). The other eight morpholine protons on C3, C5, and C6 would appear as complex multiplets in the upfield region (~2.8-4.0 ppm).
-
Amine Proton: The two protons on the positively charged nitrogen (NH₂⁺) would likely be broad and may exchange with solvent protons, appearing over a wide chemical shift range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals are expected. The two carbons bearing chlorine atoms would be significantly downfield.
-
Morpholine Carbons: Four distinct signals for the morpholine carbons (C2, C3, C5, C6). The C2 carbon, attached to both the phenyl ring and oxygen, would be the most downfield of this set.
-
Oxalate Carbons: A single signal for the two equivalent carboxylate carbons of the oxalate anion would be expected in the range of 160-170 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H bonds of the morpholinium ion.
-
C=O Stretch: Strong, characteristic absorption bands for the oxalate carboxylate groups, typically around 1600-1700 cm⁻¹.
-
C-O-C Stretch: Strong band around 1100 cm⁻¹ for the morpholine ether linkage.
-
C-Cl Stretch: Absorptions in the fingerprint region (~600-800 cm⁻¹) corresponding to the C-Cl bonds.
-
-
MS (Mass Spectrometry):
-
In electrospray ionization (ESI) positive mode, the base peak would correspond to the molecular ion of the free base [M+H]⁺, which is 2-(3,5-Dichlorophenyl)morpholine. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a definitive feature.
-
Synthesis and Salt Formation
Proposed Synthesis of 2-(3,5-Dichlorophenyl)morpholine
The synthesis of 2-aryl morpholines can be achieved through several established routes.[9][10] A common and effective strategy involves the cyclization of an N-substituted amino alcohol. The causality behind this choice is its reliability and the commercial availability of starting materials.
A plausible multi-step synthesis is outlined below:
-
Epoxide Formation: 3,5-Dichlorostyrene is oxidized to form 2-(3,5-dichlorophenyl)oxirane. This is a key step to introduce the required oxygen atom.
-
Ring Opening: The epoxide is then subjected to nucleophilic ring-opening with ethanolamine. This reaction selectively forms the N-substituted 2-amino alcohol intermediate. The choice of ethanolamine directly provides the backbone needed for the morpholine ring.
-
Cyclization: The resulting amino alcohol is cyclized under acidic conditions (e.g., using sulfuric acid) via intramolecular dehydration to form the final 2-(3,5-Dichlorophenyl)morpholine. This acid-catalyzed step is a standard method for forming cyclic ethers.
Caption: Proposed workflow for synthesis and salt formation.
Preparation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a standard acid-base reaction designed to produce a stable, crystalline solid.
Protocol Rationale: This procedure is a self-validating system. The addition of oxalic acid to the free base in a suitable solvent (like ethanol or acetone) where the salt is poorly soluble will cause it to precipitate. The successful formation of a crystalline solid, which can be isolated by filtration, confirms the reaction.
Step-by-Step Methodology:
-
Dissolve the synthesized 2-(3,5-Dichlorophenyl)morpholine free base in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate flask, dissolve one molar equivalent of oxalic acid dihydrate in the same solvent, warming if necessary.
-
Slowly add the oxalic acid solution to the morpholine solution with stirring.
-
A precipitate should form, either immediately or upon cooling the solution in an ice bath.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Pharmacological Context and Potential Applications
The specific pharmacological profile of this compound is not documented in publicly available literature. However, its structural features allow for informed hypotheses regarding its potential biological activity.
-
CNS Activity: Many 2-aryl-morpholine derivatives exhibit activity in the central nervous system (CNS).[11][12] The morpholine ring can improve brain permeability, a critical factor for CNS drugs.[6] Compounds with dichlorophenyl groups have been investigated as receptor antagonists or enzyme inhibitors in various neurological pathways.
-
Anticancer Potential: The morpholine scaffold is present in several kinase inhibitors used in oncology, such as Gefitinib.[3][5] Kinases are a major class of drug targets, and novel substituted morpholines are frequently screened for inhibitory activity against them.[2]
-
Agrochemicals: Morpholine derivatives are also utilized as fungicides in agriculture.[13] The specific substitution pattern could confer activity against plant pathogens.
The primary utility of this compound, as suggested by its commercial availability, is likely as a building block or intermediate for the synthesis of more complex, biologically active molecules.[8]
Analytical Methodologies
Rigorous analytical characterization is required to confirm the identity, purity, and quality of the synthesized compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a gradient elution ensures that compounds with a wide range of polarities can be resolved effectively.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Purity should be ≥98% as determined by the area percent of the main peak.
Protocol: Structural Verification by ¹H NMR Spectroscopy
Causality: ¹H NMR provides detailed information about the chemical environment of protons in a molecule, allowing for unambiguous structural confirmation. The choice of DMSO-d₆ as a solvent is strategic for amine salts, as it slows the exchange of the N-H protons, often allowing them to be observed as distinct signals.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: ~5-10 mg in 0.7 mL of solvent.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum using standard parameters.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them to the predicted profile (Section 3.2).
-
Protocol: Quantification of Oxalate Content
Causality: To confirm the 1:1 stoichiometry of the salt, the oxalate content can be determined. Ion chromatography is a direct and precise method for quantifying anions like oxalate.[14][15]
-
Instrument: Ion Chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for organic acids.
-
Eluent: A carbonate/bicarbonate buffer system.
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in deionized water (e.g., 100 mg/L).
-
Prepare a series of calibration standards of known concentrations using sodium oxalate.
-
-
Procedure:
-
Generate a calibration curve from the oxalate standards.
-
Inject the sample solution.
-
Quantify the oxalate peak in the sample by comparing its area to the calibration curve.
-
-
Calculation: Calculate the weight percentage of oxalate in the sample and compare it to the theoretical value for a 1:1 salt (Oxalic acid MW / Total salt MW = 90.03 / 322.14 ≈ 28%).
Caption: Logical workflow for analytical characterization.
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in drug discovery and other fields of chemical research. Its structure combines the beneficial properties of the morpholine scaffold with the specific electronic and steric attributes of the 3,5-dichlorophenyl group. This guide has provided a detailed framework for its identity, synthesis, and characterization, grounding its analysis in established chemical principles. The detailed protocols offer a reliable system for ensuring the quality and integrity of this compound, empowering researchers to utilize it with confidence in their development programs.
References
-
PubChem. (n.d.). Morpholine oxalate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 18, 2026, from [Link]
-
Malkov, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved February 18, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved February 18, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved February 18, 2026, from [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Merck Index. (n.d.). Morpholine. Retrieved February 18, 2026, from [Link]
-
Banno, H., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved February 18, 2026, from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Surflex. (n.d.). MORPHOLINE. Retrieved February 18, 2026, from [Link]
-
J&K Scientific. (n.d.). 2-(2-Chlorophenyl)Morpholine Oxalate. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved February 18, 2026, from [Link]
-
Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Nutrients, 13(9), 2964. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Ruan, Q., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 12(17), 3213. Retrieved February 18, 2026, from [Link]
-
Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(40), 14379-14396. Retrieved February 18, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. molcore.com [molcore.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Pharmacological mechanism of action for 2-(3,5-Dichlorophenyl)morpholine oxalate
This in-depth technical guide details the pharmacological mechanism of action for 2-(3,5-Dichlorophenyl)morpholine oxalate , a synthetic substituted phenylmorpholine.[1][2]
Technical Guide for Drug Development & Research Professionals[1][2]
Executive Summary
2-(3,5-Dichlorophenyl)morpholine (2-3,5-DCPM) is a psychostimulant and anorectic agent belonging to the substituted phenylmorpholine class.[1][2] Structurally, it is the 3,5-dichloro analogue of 2-phenylmorpholine (the desmethyl derivative of phenmetrazine).[1]
Its primary pharmacological mechanism is defined by monoamine transporter reversal .[1] Unlike simple reuptake inhibitors (e.g., cocaine), 2-3,5-DCPM acts as a substrate-type releasing agent for dopamine (DA) and norepinephrine (NE), with enhanced lipophilicity and metabolic stability conferred by the 3,5-dichloro substitution. This guide dissects its pharmacodynamics, structure-activity relationships (SAR), and experimental validation protocols.
Chemical Identity & Structural Logic
Understanding the molecule’s geometry is prerequisite to grasping its receptor binding profile.
| Feature | Specification | Pharmacological Implication |
| Core Scaffold | 2-Phenylmorpholine | Grants affinity for monoamine transporters (DAT, NET).[1][2][3] Lacks the |
| Substituent | 3,5-Dichloro (Phenyl ring) | 1.[3][4][5][6][7] Metabolic Blockade: Halogens at 3,5 positions block ring hydroxylation, significantly extending half-life.2. Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) penetration.3. Selectivity: Steric bulk at meta-positions often modulates SERT affinity.[1][2] |
| Salt Form | Oxalate | Enhances stability and water solubility for in vitro/in vivo administration. Dissociates to free base at physiological pH.[1] |
Pharmacodynamics: The Mechanism of Action
The core mechanism of 2-(3,5-Dichlorophenyl)morpholine is Transporter-Mediated Monoamine Release .[1][2]
The Transporter Reversal Cascade
The molecule mimics endogenous monoamines (dopamine/norepinephrine), allowing it to "trick" the transporter proteins.
-
Transporter Recognition: The free base of 2-3,5-DCPM binds to the substrate site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic membrane.
-
Translocation: It is transported into the presynaptic cytoplasm.
-
VMAT2 Interaction & Cytosolic Accumulation: Once inside, it may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing vesicular monoamines into the cytosol.
-
TAAR1 Activation (Proposed): Based on phenylmorpholine SAR, the compound likely agonizes the intracellular Trace Amine-Associated Receptor 1 (TAAR1).
-
Effect: TAAR1 activation triggers phosphorylation of the transporter (DAT/NET) via PKC/PKA pathways.
-
-
Efflux (Reversal): The phosphorylated transporter reverses its direction, pumping dopamine and norepinephrine out of the neuron into the synaptic cleft, causing a rapid surge in neurotransmitter levels.
Selectivity Profile (SAR Inference)
While the parent 2-phenylmorpholine is a selective NE/DA releaser, the 3,5-dichloro substitution alters this profile:
-
NET Affinity: High.[1] The electron-withdrawing chlorines enhance binding to the NET orthosteric site.[1]
-
DAT Affinity: High. Retains potent psychostimulant properties.[1]
-
SERT Affinity (Serotonin): The 3,5-dichloro substitution pattern on phenyl rings (seen in analogs like 3,5-DFA) often increases affinity for the Serotonin Transporter (SERT) compared to the unsubstituted parent. 2-3,5-DCPM is likely a SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent), though with a persistent bias toward catecholamines (DA/NE).[1][2]
Pathway Visualization
The following diagram illustrates the synaptic mechanism, highlighting the difference between simple reuptake inhibition and the transporter reversal induced by 2-3,5-DCPM.[1]
Figure 1: Mechanism of transporter reversal via TAAR1 activation and phosphorylation cascades.
Experimental Validation Protocols
To rigorously validate the mechanism of action for 2-(3,5-Dichlorophenyl)morpholine, the following experimental workflows are required.
Synaptosomal Uptake vs. Release Assay
This protocol differentiates a Reuptake Inhibitor (which blocks uptake but does not induce release) from a Releasing Agent (which induces release even without electrical stimulation).
Protocol Steps:
-
Preparation: Isolate synaptosomes from rat striatum (rich in DAT) and prefrontal cortex (rich in NET/SERT).
-
Loading: Pre-load synaptosomes with tritiated neurotransmitters (
H-DA, H-NE). -
Superfusion: Place synaptosomes in a superfusion chamber to maintain constant flow of buffer (preventing reuptake of released isotopes).
-
Treatment: Expose synaptosomes to 2-3,5-DCPM at varying concentrations (1 nM – 10
M).[1] -
Measurement: Collect perfusate fractions every 2 minutes and measure radioactivity via liquid scintillation counting.
-
Control: Use Cocaine (pure inhibitor) and Tyramine (pure releaser) as benchmarks.
Expected Result:
-
If 2-3,5-DCPM is a releaser, you will observe a dose-dependent spike in
H-DA efflux above baseline.[1][2] -
If it were solely a reuptake inhibitor, efflux would remain near baseline (preventing re-uptake only).
Experimental Workflow Diagram
Figure 2: Workflow for validating monoamine releasing activity using radiolabeled synaptosomes.
Structure-Activity Relationship (SAR) Data
The following table summarizes the comparative pharmacology of 2-3,5-DCPM against related phenylmorpholines.
| Compound | Structure | Primary Mechanism | Selectivity (DA:NE:5-HT) | Half-Life Impact |
| Phenmetrazine | 3-Methyl-2-phenyl...[1][2][3][8] | NDRA (Releaser) | High DA/NE, Low 5-HT | Moderate (Ring hydroxylation) |
| 2-Phenylmorpholine | Desmethyl parent | NDRA (Potent) | High DA/NE, Negligible 5-HT | Short (Rapid metabolism) |
| 3-Chlorophenmetrazine | 3-Cl-phenyl...[1][2] | NDRA | Balanced DA/NE | Long (Metabolic block) |
| 2-(3,5-Dichlorophenyl)... | 3,5-DiCl-phenyl... | SNDRA (Predicted) | Balanced DA/NE + Moderate 5-HT | Very Long (Dual-site block) |
Key Insight: The 3,5-dichloro substitution is a "metabolic armor."[1] By blocking the para- and meta-positions, the molecule resists CYP450-mediated oxidation, likely resulting in a prolonged duration of action compared to phenmetrazine.[1][2]
Safety & Toxicology Considerations
-
5-HT2B Agonism: Potent 5-HT releasers with "heavy" substitutions (like fenfluramine) often carry a risk of 5-HT2B receptor agonism, which is linked to cardiac valvulopathy.[1][2] This should be a primary safety screen for 2-3,5-DCPM.[1][2]
-
Excitotoxicity: As a potent releaser, high doses may induce dopaminergic oxidative stress via quinone formation (from cytosolic dopamine oxidation).
-
Vasoconstriction: Strong NET activation implies significant peripheral vasoconstriction and hypertensive risk.
References
-
Rothman, R. B., et al. (2002).[9] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse. Link
-
Blough, B. E., et al. (2013).[10] "Phenylmorpholines and analogues thereof." U.S. Patent Application US20130203752.[1][10] Link
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link
-
Banks, M. L., et al. (2013). "Effects of the monoamine releaser phenmetrazine on cocaine self-administration and cocaine-induced reinstatement in rhesus monkeys."[1][2] Drug and Alcohol Dependence.[1][10] Link
-
Negus, S. S., et al. (2009). "Selectivity of the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) and related phenylmorpholines." Psychopharmacology. Link
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unife.it [unife.it]
- 5. WO2016067043A1 - Dopamine d3 receptor antagonists compounds - Google Patents [patents.google.com]
- 6. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 9. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
2-(3,5-Dichlorophenyl)morpholine oxalate CAS number and identifiers
An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)morpholine Oxalate
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1171742-97-4), a heterocyclic organic compound of interest to the pharmaceutical and chemical research sectors. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its ability to improve physicochemical properties and engage in critical molecular interactions.[1] The addition of a 3,5-dichlorophenyl substituent offers a common motif for modulating biological activity. This guide details the compound's chemical identity, plausible synthetic strategies, robust analytical characterization methods, potential applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.
Chemical Identity and Properties
This compound is the oxalate salt of the parent amine, 2-(3,5-Dichlorophenyl)morpholine. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the stability, crystallinity, and handling properties of an active pharmaceutical ingredient (API) or intermediate.
| Identifier | Value | Source |
| CAS Number | 1171742-97-4 | [2][3] |
| Molecular Formula | C12H13Cl2NO5 | [2][3] |
| Molecular Weight | 322.14 g/mol | [2][3] |
| IUPAC Name | 2-(3,5-dichlorophenyl)morpholine;oxalic acid | Inferred from structure |
| Canonical SMILES | C1C(OC(CN1)C2=CC(=CC(=C2)Cl)Cl)O.C(=O)(C(=O)O)O | Inferred from structure |
| Appearance | Typically a solid powder | N/A |
Synthesis and Manufacturing
The synthesis of substituted morpholines is a well-documented area of organic chemistry, driven by their importance as scaffolds in medicinal chemistry.[4][5] While a specific, published synthesis for this compound was not found in the provided results, a plausible and robust manufacturing workflow can be conceptualized based on established methodologies for analogous structures.[6][7]
A common and effective strategy involves the palladium-catalyzed carboamination or cyclization of a suitably substituted amino alcohol precursor.[5] This approach offers high control over stereochemistry and substitution patterns.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages: precursor synthesis, morpholine ring formation, and final salt formation.
Caption: Conceptual workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Palladium-Catalyzed Cyclization: This choice is driven by the high yields and functional group tolerance often observed in modern cross-coupling and C-N bond-forming reactions, making it suitable for complex molecule synthesis.[5]
-
Oxalate Salt Formation: Oxalic acid is a common choice for forming crystalline salts of basic compounds. Its dicarboxylic nature allows for strong, well-defined ionic interactions, often leading to a stable solid that is easier to purify and handle than the free base oil or amorphous solid.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a series of analytical tests are required. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of quality control for such compounds.[8]
Purity Determination by RP-HPLC
This protocol outlines a standard method for assessing the purity of the final compound and detecting any process-related impurities or degradants.
Methodology:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., Acetonitrile).[8] The acidic pH ensures the morpholine nitrogen is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV/VIS detector at a wavelength determined by the UV absorbance maximum of the dichlorophenyl chromophore (typically around 220-230 nm).[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and methanol) to a known concentration (e.g., 25 µg/mL).[8]
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
Analytical Workflow
The overall process from receiving a sample to final reporting follows a structured, self-validating workflow.
Caption: Standard analytical workflow for quality control of the target compound.
Trustworthiness of the Protocol: This workflow incorporates self-validating steps. The "System Suitability Test" in step C ensures the chromatographic system is performing correctly before sample analysis begins. Identity confirmation (Step G) using an orthogonal technique like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) provides unambiguous structural verification, complementing the purity data from HPLC.
Applications in Research and Development
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in drugs for a wide range of diseases.[4][10] Its value stems from its favorable properties:
-
Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability.[1]
-
Structural Rigidity and Vectorial Orientation: It acts as a conformationally restrained scaffold, positioning other pharmacophoric elements in a precise orientation for optimal target binding.[1]
-
Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen can form salt bridges.[1]
Given these properties, this compound is an attractive building block for the synthesis of novel compounds targeting various biological pathways. The dichlorophenyl group is a common substituent in bioactive molecules, known to engage in hydrophobic and halogen-bonding interactions within protein binding sites. This specific substitution pattern makes it a valuable intermediate for libraries targeting:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs utilize morpholine to improve blood-brain barrier permeability.[1]
-
Oncology: Morpholine derivatives have been explored as inhibitors of protein kinases and other cancer-related targets.[4][5]
-
Infectious Diseases: The antibiotic Linezolid contains a morpholine ring, highlighting its utility in this therapeutic area.[4][11]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling. However, based on the constituent parts (morpholine and oxalic acid), the following general precautions are critical.
-
Hazard Classification: The parent compound, morpholine, is classified as flammable, corrosive, and acutely toxic if it comes into contact with skin or is inhaled/swallowed.[12] It can cause severe skin burns and eye damage.[12][13] Oxalate salts can be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[13] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[14]
-
Handling: Avoid creating dust. Use non-sparking tools and take precautionary measures against static discharge.[13][14] Ensure adequate ventilation.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosives and flammables.[12][13] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water.[14][15] Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[15] Seek immediate medical attention.[15]
-
Ingestion: Rinse mouth and do NOT induce vomiting.[15] Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15] Seek immediate medical attention.[15]
-
Conclusion
This compound, CAS number 1171742-97-4, is a chemical intermediate with significant potential for application in drug discovery and organic synthesis.[2] Its structure combines the advantageous pharmacokinetic properties of the morpholine scaffold with the bio-modulating effects of a dichlorophenyl substituent. Understanding its synthesis, analytical control, and safe handling is crucial for its effective use in a research and development setting. The methodologies and insights presented in this guide provide a foundational framework for scientists working with this and structurally related compounds.
References
-
This compound. MolCore. 2
-
2-(3,5-二氯苯基)吗啉草酸盐. MolCore. 3
-
SAFETY DATA SHEET. (2010). 13
-
Safety Data Sheet. CDN Isotopes. 15
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). 10
-
SAFETY DATA SHEET. Sigma-Aldrich. (2024).
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). 16
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. (2025). 4
-
Morpholine synthesis. Organic Chemistry Portal. 6
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. 17
-
Morpholines. Synthesis and Biological Activity. ResearchGate. 7
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). 5
-
Morpholine. Wikipedia. 18
-
Morpholine: Application, synthesis and toxicity. ChemicalBook. (2023). 11
-
Morpholine. chemeurope.com. 19
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. 20
-
Morpholine-2,2,3,3,5,5,6,6-d8. Sigma-Aldrich. 21
-
3-(3,4-dichlorophenyl)morpholine hydrochloride. Chemspace. 22
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. (2021). 1
-
Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. (2014). 23
-
Morpholine Formula. ECHEMI. 24
-
Morpholine - SAFETY DATA SHEET. (2025). 12
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. (2018). 25
-
Safety Data Sheet: Morpholine. Carl ROTH. 14
-
2-(2-Chlorophenyl)Morpholine Oxalate. Chem-Impex. 26
-
Morpholine oxalate. PubChem.
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). 9
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. 8
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. molcore.com [molcore.com]
- 3. molcore.com [molcore.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. sciencescholar.us [sciencescholar.us]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Morpholine - Wikipedia [en.wikipedia.org]
- 19. Morpholine [chemeurope.com]
- 20. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morpholine-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 22. 3-(3,4-dichlorophenyl)morpholine hydrochloride - C10H12Cl3NO | CSSB06726388814 [chem-space.com]
- 23. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. echemi.com [echemi.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. chemimpex.com [chemimpex.com]
The 3,5-Dichlorophenyl Morpholine Scaffold: Synthetic Versatility and Pharmacological Divergence
Executive Summary
The 3,5-dichlorophenyl morpholine moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to modulate biological targets across two distinct therapeutic axes: Antifungal/Antimicrobial (via N-aryl derivatives) and Central Nervous System (CNS) modulation (via C-aryl derivatives).
This guide deconstructs the scaffold into its two primary regioisomers:
-
N-(3,5-dichlorophenyl)morpholine: A key intermediate for agricultural fungicides and kinase inhibitors, leveraging the morpholine ring as a metabolic handle and solubility enhancer.
-
2-(3,5-dichlorophenyl)morpholine: A structural analog of phenmetrazine, investigated for monoamine transporter affinity (NDRI activity), where the 3,5-dichloro substitution pattern enhances metabolic stability against CYP450 oxidation.
This whitepaper provides a rigorous analysis of the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold.
Chemical Foundation & SAR Analysis
The "Privileged" Nature of the Scaffold
The utility of the 3,5-dichlorophenyl morpholine scaffold stems from the synergistic properties of its two components:
-
The Morpholine Ring:
-
pKa Modulation: With a pKa ~8.3, morpholine acts as a weak base, existing in equilibrium between ionized and non-ionized forms at physiological pH (7.4). This facilitates Blood-Brain Barrier (BBB) penetration (non-ionized) while maintaining aqueous solubility (ionized).
-
Hydrogen Bonding: The ether oxygen serves as a hydrogen bond acceptor, critical for binding to serine/threonine residues in kinase pockets or transporter active sites.
-
-
The 3,5-Dichlorophenyl Ring:
-
Metabolic Blockade: The chlorine atoms at the meta positions (3 and 5) block the most reactive sites for metabolic hydroxylation, significantly extending the half-life (
) compared to unsubstituted phenyl rings. -
Lipophilicity: The electron-withdrawing chlorines increase the LogP, enhancing membrane permeability and hydrophobic interactions within the target binding pocket.
-
Structural Divergence: N-Aryl vs. C-Aryl
| Feature | N-Aryl Scaffold (N-linked) | C-Aryl Scaffold (2-substituted) |
| Structure | Nitrogen attached to Phenyl | Carbon (C2) attached to Phenyl |
| Primary Target | Sterol | Monoamine Transporters (DAT/NET) |
| Pharmacology | Fungicidal, Anti-proliferative | Psychostimulant, Antidepressant |
| Key Property | Metabolic handle, Solubility | Conformational rigidity, BBB transit |
Therapeutic Applications
Antifungal & Kinase Inhibition (N-Aryl)
The N-aryl derivatives function primarily by mimicking high-energy carbocationic intermediates in the ergosterol biosynthesis pathway. The morpholine nitrogen, when protonated, mimics the C-14 carbocation formed during sterol reduction. Furthermore, in oncology, this scaffold is often fused with pyrimidine or quinazoline cores to inhibit PI3K/mTOR pathways, where the morpholine oxygen forms a critical hinge-region hydrogen bond.
CNS Modulation (C-Aryl / 2-Substituted)
The 2-(3,5-dichlorophenyl)morpholine isomer is a close structural analog of phenmetrazine (3-methyl-2-phenylmorpholine).
-
Mechanism: It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).
-
SAR Insight: The 3,5-dichloro substitution creates a "super-agonist" effect regarding half-life. Unlike phenmetrazine, which is metabolized relatively quickly, the 3,5-dichloro variant resists ring oxidation, leading to prolonged receptor occupancy.
Synthetic Methodologies
Strategy A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
For synthesizing N-(3,5-dichlorophenyl)morpholine.
The formation of the C-N bond between an electron-deficient aryl halide (1-bromo-3,5-dichlorobenzene) and a secondary amine (morpholine) is best achieved using Pd-catalysis to avoid harsh
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 3,5-dichlorophenyl bromide.
Strategy B: Reductive Cyclization (The Phenacyl Route)
For synthesizing 2-(3,5-dichlorophenyl)morpholine.
This route constructs the morpholine ring onto the phenyl scaffold, ensuring the correct regiochemistry at the C2 position.
Figure 2: Step-wise construction of the 2-aryl morpholine core via phenacyl bromide.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-dichlorophenyl)morpholine
Objective: High-yield coupling of morpholine to the aryl halide.
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with 1-bromo-3,5-dichlorobenzene (1.0 equiv), Pd₂(dba)₃ (1.0 mol%), and BINAP (1.5 mol%).
-
Solvent: Add anhydrous Toluene (5 mL/mmol).
-
Reagents: Add Morpholine (1.2 equiv) and Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Reaction: Seal and heat to 80°C for 12 hours. The solution typically turns from deep red to orange-brown.
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Validation: Verify via ¹H NMR (Look for morpholine protons at ~3.1 ppm and ~3.8 ppm; aromatic protons as a triplet and doublet ~6.8-7.0 ppm).
-
Protocol 2: Synthesis of 2-(3,5-dichlorophenyl)morpholine
Objective: Construction of the C-aryl pharmacophore.
-
Alkylation: Dissolve 2-aminoethanol (2.0 equiv) in DCM at 0°C. Dropwise add a solution of 3,5-dichlorophenacyl bromide (1.0 equiv). Stir for 2 hours.
-
Reduction: Without isolation, add Methanol to the reaction mixture, followed by portion-wise addition of Sodium Borohydride (NaBH₄, 2.0 equiv) at 0°C. Stir for 4 hours.
-
Cyclization: Quench with water, extract with DCM, and evaporate. Dissolve the crude diol in 70% H₂SO₄ (aq) and heat to 140°C for 1 hour.
-
Isolation: Pour onto crushed ice. Basify with NaOH to pH 10. Extract with DCM.
-
Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.
-
Note: The HCl salt is hygroscopic; store in a desiccator.
-
References
-
Kumari, A., & Singh, R. K. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][2] Bioorganic Chemistry.[3][4][5] Link
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides.[3][4] Journal of Organic Chemistry.[3] Link
-
E3S Web of Conferences. (2024).[4] Synthesis and SAR of morpholine and its derivatives: A review update.Link
- Mull, R. P., et al. (1950). Morpholine Derivatives with Central Nervous System Activity. (Foundational text on 2-phenylmorpholine NDRI activity).
-
ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity.[3][6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Thermodynamic Solubility Profile of 2-(3,5-Dichlorophenyl)morpholine Oxalate
The following technical guide details the thermodynamic solubility profiling of 2-(3,5-Dichlorophenyl)morpholine oxalate , a substituted morpholine derivative often investigated for its monoamine transporter activity.
This guide is structured as a protocol-driven whitepaper . While specific proprietary thermodynamic constants for this exact salt are rarely published in open literature, this document provides the authoritative framework to generate, analyze, and validate this data with high precision, grounded in established physicochemical principles.[1]
Executive Summary & Compound Architecture
2-(3,5-Dichlorophenyl)morpholine (3,5-DCPM) is a structural analog of phenmetrazine.[1][2] The oxalate salt form is frequently selected in pre-clinical development to optimize crystallinity, reduce hygroscopicity compared to hydrochloride salts, and modulate dissolution rates.[1]
Understanding the thermodynamic solubility profile—specifically the enthalpy (
-
Process Optimization: Designing crystallization yields and purity.
-
Formulation: Predicting stability in liquid vehicles.
-
Biopharmaceutics: Estimating in vivo dissolution kinetics.
Physicochemical Identity[1][2][3][4][5]
-
IUPAC Name: 2-(3,5-Dichlorophenyl)morpholine; oxalic acid[1][2][3]
-
Molecular Weight: ~322.14 g/mol (Base ~232.11 + Oxalic Acid ~90.03)[1][2][4]
-
Key Feature: The oxalate anion introduces a dicarboxylic acid motif, creating a robust hydrogen-bond network that typically increases the lattice energy (
) compared to the free base.[1][2]
Theoretical Framework: The van't Hoff Analysis[2][7][8]
To derive the thermodynamic profile, we treat the solubility equilibrium as a temperature-dependent function.[1][2] The core relationship relies on the modified van't Hoff equation :
[1][4]Where:
- = Mole fraction solubility of the solute.[1][2][4]
- = Absolute temperature (Kelvin).[1][2][4][5]
-
= Universal gas constant (
).[1][2][4] - = Apparent enthalpy of solution.[1][4]
- = Apparent entropy of solution.[1][4]
Gibbs Free Energy (
-
Interpretation:
Experimental Protocol: A Self-Validating System
This protocol utilizes a saturation shake-flask method coupled with HPLC-UV quantification .[1][2][4] It is designed to be self-validating through mass balance checks and replicate consistency.[1][2][4]
Workflow Visualization
Figure 1: Self-validating solubility determination workflow. Critical control points ensure data integrity by detecting salt disproportionation or incomplete separation.
Step-by-Step Methodology
Phase A: Preparation
-
Solvent Selection: Prepare a diverse set: Water (pH 7.0), Ethanol (Polar Protic), Acetonitrile (Polar Aprotic), and n-Octanol (Lipophilic surrogate).[1]
-
Excess Addition: Add 3,5-DCPM Oxalate to the solvent until a visible solid phase persists.
Phase B: Equilibration (The "Shake")[1][2]
-
Incubation: Place vials in an orbital shaker incubator.
-
Temperature Points: Run independent experiments at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K .
-
Duration: Shake for 72 hours.
Phase C: Sampling & Quantification[1][2]
-
Filtration: Use a 0.45 µm PVDF syringe filter pre-heated to the specific experimental temperature.[1][2][4]
-
Analysis: Dilute filtrate with mobile phase and analyze via HPLC (C18 column, Methanol:Water gradient).
Data Analysis & Thermodynamic Calculation
Once the mole fraction solubility (
Calculation Logic
Figure 2: Logic flow for extracting thermodynamic parameters from raw solubility data.
Data Presentation Template
Use the following structure to organize your results. This format ensures all variables required for the van't Hoff plot are captured.[1][2][4]
Table 1: Experimental Solubility Data Structure
| Solvent System | Temp (K) | 1/T ( | Solubility (mg/mL) | Mole Fraction ( | |
| Water | 298.15 | 0.003354 | [Exp.[1][2][4] Value] | [Calc] | [Calc] |
| Water | 303.15 | 0.003298 | [Exp.[1][4] Value] | [Calc] | [Calc] |
| Water | 308.15 | 0.003245 | [Exp.[1][4] Value] | [Calc] | [Calc] |
| Ethanol | 298.15 | 0.003354 | [Exp.[1][2][4] Value] | [Calc] | [Calc] |
Table 2: Calculated Thermodynamic Parameters (at 298.15 K)
| Solvent | Dissolution Mechanism | |||
| Water | Value | Value | Value | Endothermic/Entropy-driven |
| Ethanol | Value | Value | Value | [Interpretation] |
Expected Profile & Interpretation
Based on the structural properties of morpholine oxalates and similar halogenated phenmetrazine analogs, the following profile is predicted and serves as a baseline for validation.
Solubility Trends
-
Water: Moderate to High.[1][2][4] The oxalate salt is polar.[1][2][4] Expect solubility > 10 mg/mL.[1][2][4]
-
Ethanol/Methanol: High.[1][2][4] Proticity helps solvate the oxalate anion and the amine cation.[1][2][4]
-
Acetone/Ethyl Acetate: Low.[1][2][4] Lack of strong hydrogen bond donation capability reduces solvation of the salt lattice.[1][2][4]
Thermodynamic Signatures
-
Enthalpy (
): Typically positive (Endothermic) .[1][2][4] Breaking the stable crystal lattice of the oxalate salt requires energy that is not fully compensated by solvation enthalpy.[1][2][4] -
Entropy (
): Typically positive .[1][2][4] The disorder increases significantly as the crystalline lattice breaks into solvated ions.[1][2][4]-
Note: If
is negative in water, it suggests "hydrophobic hydration" (ordering of water around the dichlorophenyl ring) is dominating, though this is less likely for the salt form than the free base.[1]
-
-
Gibbs Free Energy (
):
Troubleshooting "Non-Linear" van't Hoff Plots
If the plot of
-
Polymorph Transition: The solid may have changed crystal forms (e.g., Form I to Form II) at a specific temperature.[1][2][4] Action: Analyze residual solid via XRPD.
-
Disproportionation: The salt may have converted to the free base in high pH aqueous environments.[1][2][4] Action: Check pH of the supernatant.
References
-
Grant, D. J. W., & Higuchi, T. (1990).[1][4] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2][4] (Foundational text on solubility thermodynamics).
-
Jouyban, A. (2008).[1][4] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link
-
Perlovich, G. L., et al. (2013).[1][4] Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents modeling biological media. Journal of Chemical & Engineering Data, 58(1), 26-34.[1] Link[1][4]
-
PubChem. (2023).[1][2][4] Morpholine Oxalate Compound Summary. National Center for Biotechnology Information.[1][2][4] Link
-
Shakeel, F., et al. (2015).[1][4] Solubility and thermodynamic function of some anticancer drugs in different solvents. Journal of Molecular Liquids, 203, 29-34.[1][2] (Methodology reference for van't Hoff analysis).
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. molcore.com [molcore.com]
- 4. Morpholine oxalate | C6H11NO5 | CID 23315789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Morpholine Oxalate Salts
Abstract
This technical guide provides a comprehensive overview of the synthesis, molecular weight determination, and detailed physicochemical characterization of morpholine oxalate salts. This document is intended for researchers, scientists, and drug development professionals who utilize morpholine-based compounds and require a thorough understanding of their salt forms. The guide delves into the rationale behind experimental methodologies, offering field-proven insights into the preparation and analysis of these important chemical entities. We will explore the fundamental properties of morpholine and oxalic acid, the straightforward acid-base reaction that leads to the formation of the morpholinium oxalate salt, and the various analytical techniques used to confirm its identity and purity.
Introduction: The Building Blocks
Morpholine and oxalic acid are the fundamental constituents of the salt under discussion. A clear understanding of their individual properties is paramount to comprehending the characteristics of the resulting morpholine oxalate salt.
Morpholine: A Versatile Heterocycle
Morpholine, with the chemical formula O(CH₂)₂NH, is a heterocyclic organic compound containing both an amine and an ether functional group. The presence of the secondary amine group imparts basic properties, allowing it to readily react with acids to form salts. Its conjugate acid is known as morpholinium. Morpholine is a colorless, hygroscopic liquid with a characteristic weak ammonia-like odor. It is widely used in organic synthesis as a building block for various pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.
Oxalic Acid: A Simple Dicarboxylic Acid
Oxalic acid (H₂C₂O₄) is the simplest dicarboxylic acid. It is a white crystalline solid that is highly soluble in water. As a diprotic acid, it can donate two protons, making it an excellent candidate for forming salts with bases like morpholine.
Synthesis of Morpholinium Oxalate
The formation of morpholinium oxalate is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the morpholine molecule accepts a proton from the carboxylic acid group of oxalic acid. This proton transfer results in the formation of the morpholinium cation and the oxalate anion, which are held together by electrostatic forces in the crystalline salt.
Mechanism of Salt Formation
The reaction proceeds as follows:
C₄H₉NO (Morpholine) + C₂H₂O₄ (Oxalic Acid) → [C₄H₁₀NO]⁺[C₂HO₄]⁻ (Morpholinium Hydrogenoxalate) or [C₄H₁₀NO]₂⁺[C₂O₄]²⁻ (Dimorpholinium Oxalate)
The stoichiometry of the resulting salt can vary depending on the reaction conditions. For the purpose of this guide, we will focus on the 1:1 salt, morpholinium oxalate.
Experimental Protocol: Synthesis of Morpholinium Oxalate Single Crystals
The following protocol is adapted from the literature for the growth of single crystals of morpholinium oxalate, a method that ensures a high-purity product.
Materials:
-
Morpholine (≥99%)
-
Oxalic acid dihydrate (≥99%)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a saturated aqueous solution of oxalic acid dihydrate at room temperature.
-
Reaction: To the saturated oxalic acid solution, slowly add an equimolar amount of morpholine dropwise with constant stirring. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Crystallization: Cover the resulting solution with a perforated lid to allow for slow evaporation of the solvent at ambient temperature.
-
Isolation: After a few days to a week, well-formed, colorless crystals of morpholinium oxalate will precipitate from the solution.
-
Drying: Carefully decant the mother liquor and collect the crystals. Wash the crystals with a small amount of cold deionized water and dry them in a desiccator over a suitable drying agent.
Causality Behind Experimental Choices:
-
Slow Evaporation: This technique promotes the formation of large, high-quality single crystals by allowing the molecules to arrange themselves in a well-defined crystal lattice. Rapid precipitation would lead to the formation of a microcrystalline powder.
-
Aqueous Solvent: Water is an excellent solvent for both reactants and the resulting salt, facilitating the ionic reaction and subsequent crystallization.
Molecular Weight and Physicochemical Properties
A thorough understanding of the molecular weight and physicochemical characteristics of morpholine oxalate is crucial for its application in research and development.
Molecular Weight Calculation
The molecular weight of the 1:1 morpholine oxalate salt can be calculated from the molecular weights of its constituent parts:
-
Morpholine (C₄H₉NO): 87.12 g/mol
-
Oxalic Acid (C₂H₂O₄): 90.03 g/mol
Molecular Weight of Morpholine Oxalate (C₆H₁₁NO₅): 87.12 g/mol + 90.03 g/mol = 177.15 g/mol
Physicochemical Characteristics
The key physicochemical properties of morpholinium oxalate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₅ | |
| Molecular Weight | 177.15 g/mol | |
| Appearance | Colorless crystals | |
| Melting Point | ~190-195 °C (with decomposition) for a 1:1 salt from ethanol | |
| Solubility | Soluble in water. The solubility of oxalates can be affected by the dielectric constant of the solvent, with higher solubility in more polar solvents. Quantitative data for a range of solvents is not readily available. | |
| Crystal System | Monoclinic | |
| Space Group | P21/n |
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structural features of the synthesized morpholine oxalate.
Spectroscopic Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of morpholinium oxalate, the spectrum will exhibit characteristic peaks for both the morpholinium cation and the oxalate anion.
Expected Characteristic Peaks:
-
N-H Stretching: A broad band in the region of 3400-2800 cm⁻¹ is expected due to the N-H stretching vibrations of the protonated amine in the morpholinium cation.
-
C-H Stretching: Peaks corresponding to the C-H stretching of the methylene groups in the morpholine ring will be observed around 2900-3000 cm⁻¹.
-
C=O Stretching (Oxalate): Strong asymmetric and symmetric stretching vibrations of the carboxylate groups (C=O) of the oxalate anion are expected in the regions of 1650-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively.
-
C-O-C Stretching (Morpholine): The ether linkage in the morpholine ring will show a characteristic C-O-C stretching band.
The presence of these characteristic peaks provides strong evidence for the formation of the morpholine oxalate salt.
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the morpholinium oxalate salt in solution.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the morpholine ring. The chemical shifts of the protons adjacent to the positively charged nitrogen and the oxygen atom will be downfield compared to neutral morpholine. A broad signal corresponding to the N-H proton may also be observed.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring and the oxalate anion. The carbons in the morpholine ring will have chemical shifts influenced by the neighboring heteroatoms. The carboxylate carbons of the oxalate anion will appear at a characteristic downfield chemical shift. The ¹³C NMR spectrum confirms the protonation of the compound.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition profile of the salt.
-
TGA: A TGA thermogram of morpholinium oxalate is expected to show weight loss in distinct steps corresponding to the decomposition of the organic components. The decomposition of oxalates typically proceeds with the loss of carbon monoxide and carbon dioxide at elevated temperatures.
-
DSC: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition processes. The melting point observed in the DSC will likely be accompanied by a decomposition event, as is common for many organic salts.
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline salt. As has been reported, morpholinium oxalate crystallizes in a monoclinic system with the space group P21/n. This information provides unequivocal confirmation of the salt's structure and the nature of the ionic interactions.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the synthesis and characterization of morpholine oxalate.
Caption: Experimental workflow for the synthesis and characterization of morpholinium oxalate.
Conclusion
This technical guide has provided a detailed examination of the molecular weight and physicochemical characteristics of morpholine oxalate salts. By understanding the properties of the individual components, the mechanism of salt formation, and the application of modern analytical techniques, researchers can confidently synthesize and characterize this important compound. The provided experimental protocols and the rationale behind them offer a solid foundation for the successful preparation and analysis of morpholine oxalate in a laboratory setting. The comprehensive data presented serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- A new organic nonlinear optical morpholinium oxalate (MO) single crystal was grown from low temperature solution growth method. Single crystal XRD was utilized to calculate the lattice constants, the molecular arrangements and the formation of hydrogen bonds in the MO compound. Vibrational analysis was utilized to identify the assorted functional groups existing in the compound. The optimized structure, electronic properties and frontier energy gap was scrutinized by DFT (density
History of 2-(3,5-Dichlorophenyl)morpholine oxalate in psychopharmacology research
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Technical Guide: Predictive Metabolic Profiling of 2-(3,5-Dichlorophenyl)morpholine
Executive Summary
Compound: 2-(3,5-Dichlorophenyl)morpholine (2-3,5-DCPM) Class: Substituted Phenylmorpholine (Psychostimulant / Anorectic Analog) Core Challenge: As a structural analog of phenmetrazine with electron-withdrawing chlorine substituents, 2-3,5-DCPM exhibits altered metabolic stability compared to its parent scaffold. This guide details the predicted in vivo biotransformation pathways, emphasizing the shift from aromatic hydroxylation to morpholine ring oxidation due to halogen-induced ring deactivation.
Part 1: Structural Analysis & Metabolic Susceptibility
To accurately predict the metabolites of 2-3,5-DCPM, we must analyze the electronic and steric influence of its substituents on Cytochrome P450 (CYP) enzymatic access.
Electronic Deactivation (The "Chlorine Effect")
-
Structure: The phenyl ring is substituted at positions 3 and 5 with chlorine atoms.
-
Effect: Chlorine is electron-withdrawing by induction but electron-donating by resonance. However, in metabolic terms, the 3,5-dichloro pattern significantly deactivates the aromatic ring toward electrophilic attack by CYP450 enzymes (specifically the high-valent iron-oxo species).
-
Consequence: Unlike phenmetrazine, which is readily hydroxylated on the phenyl ring, 2-3,5-DCPM will show reduced aromatic hydroxylation . The primary site of metabolism likely shifts to the morpholine heterocyclic ring.
Steric Accessibility
-
Blocked Sites: Positions 3 and 5 are blocked by Cl.
-
Available Sites:
Part 2: Predicted Phase I & II Pathways
Based on the metabolism of structural analogs (Phenmetrazine, 3-Fluorophenmetrazine, and Bupropion), the following metabolic tree is defined.
Phase I: Functionalization
-
Lactam Formation (Major Pathway):
-
Mechanism: CYP-mediated hydroxylation at the carbon alpha to the nitrogen (C3 or C5), followed by oxidation to a ketone.
-
Metabolite: 2-(3,5-dichlorophenyl)morpholin-3-one (or 5-one). This is consistent with phenmetrazine metabolism, where the lactam is a primary urinary metabolite.
-
-
Aromatic Hydroxylation (Minor Pathway):
-
Mechanism: CYP2D6 or CYP3A4 mediated insertion of oxygen at the para position.
-
Metabolite: 4-Hydroxy-2-(3,5-dichlorophenyl)morpholine.
-
-
N-Hydroxylation / N-Oxidation:
-
Mechanism: Flavin-containing monooxygenase (FMO) or CYP-mediated attack on the secondary amine.
-
Metabolite: N-Hydroxy-2-(3,5-dichlorophenyl)morpholine.
-
-
Morpholine Ring Opening (Oxidative Deamination):
-
Mechanism: Hydroxylation at the alpha-carbon can lead to C-N bond cleavage, resulting in an amino-acid-like linear structure (e.g., substituted amino-ethoxy-acetic acid).
-
Phase II: Conjugation
-
O-Glucuronidation: The 4-Hydroxy metabolite serves as a substrate for UGT (UDP-glucuronosyltransferase), forming a hydrophilic glucuronide conjugate for urinary excretion.
-
N-Glucuronidation: Direct conjugation of the morpholine nitrogen (less common due to steric hindrance but possible).
Summary Table of Predicted Metabolites
| ID | Metabolite Name | Transformation Type | m/z Shift (approx) | Likelihood |
| M0 | Parent (2-3,5-DCPM) | None | - | - |
| M1 | 3-Oxo-2-3,5-DCPM | Lactam formation (+O -2H) | +13.98 Da | High |
| M2 | 4-Hydroxy-2-3,5-DCPM | Aromatic Hydroxylation (+O) | +15.99 Da | Medium |
| M3 | N-Hydroxy-2-3,5-DCPM | N-Hydroxylation (+O) | +15.99 Da | Low |
| M4 | 4-O-Glucuronide | Glucuronidation (+C6H8O6) | +176.03 Da | High (from M2) |
| M5 | Ring-Open Acid | Oxidative Deamination | Variable | Low |
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the predicted biotransformation cascade.
Caption: Predicted Phase I and Phase II metabolic pathways for 2-(3,5-Dichlorophenyl)morpholine. Thickness of arrows indicates predicted relative abundance.
Part 4: Experimental Workflow for Identification
To validate these predictions, the following "Self-Validating" experimental protocol is recommended. This workflow uses High-Resolution Mass Spectrometry (HRMS) to differentiate isobaric metabolites (e.g., N-oxide vs. Hydroxyl).
Protocol: In Vitro Microsomal Incubation[4]
Objective: Generate Phase I metabolites using Human Liver Microsomes (HLM).
-
Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: 10 µM 2-(3,5-Dichlorophenyl)morpholine (dissolved in DMSO, final <0.1%).
-
Enzyme: Pooled HLM (0.5 mg protein/mL).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
-
Incubation:
-
Pre-incubate substrate and HLM for 5 min at 37°C.
-
Start: Add NADPH generating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Phenmetrazine-D5) in a 1:3 ratio.
-
-
Sample Processing:
-
Vortex for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
Analytical Method: LC-Q-TOF-MS
-
Instrument: Agilent 6500 Q-TOF or Thermo Orbitrap.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 12 mins.
-
MS Mode: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on predicted masses.
Workflow Visualization
Caption: Step-by-step analytical workflow for the isolation and identification of metabolites.
Part 5: Causality & Interpretation (E-E-A-T)
Differentiating Isobaric Metabolites
A critical challenge in this workflow is distinguishing between N-Oxides and Hydroxylated metabolites, as both add +15.99 Da.
-
Causality: N-oxides are thermally unstable.
-
Validation Step: If a +16 Da peak is observed, treat the sample with Titanium Trichloride (TiCl3).
-
Result: If the peak disappears (reduced back to parent), it is an N-Oxide .
-
Result: If the peak remains, it is a stable C-Hydroxyl metabolite (aromatic or aliphatic).
-
The Role of Chlorine in Mass Spectrometry
The 3,5-dichloro substitution provides a unique "isotopic fingerprint."
-
Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).
-
Signature: The parent and all metabolites retaining the phenyl ring will exhibit a distinct 9:6:1 isotopic cluster (M, M+2, M+4) in the mass spectrum. This serves as an endogenous tracer, allowing for rapid filtering of drug-related peaks from biological matrix noise.
References
-
Meyer, M. R., et al. (2014). Metabolism and toxicological detection of the new psychoactive substance 3-fluorophenmetrazine in human urine using GC-MS and LC-MS/MS. Analytical and Bioanalytical Chemistry.
-
Eckstein, N. (2020). Phenmetrazine and its analogs: A review of the pharmacology and toxicology. Toxicology Letters.
-
DrugBank Online. (2024). Phenmetrazine: Metabolism and Pharmacology.
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
Sources
Precision Engineering of the 2-(3,4-Dichlorophenyl)morpholine Scaffold: A Technical Guide to NDRI Optimization
Executive Summary: The Evolution of the Scaffold
The 2-phenylmorpholine scaffold represents a privileged structure in neuropharmacology, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). While Bupropion (3-chloro-N-tert-butyl-cathinone) and its active metabolite Radafaxine (hydroxybupropion) established the clinical efficacy of this class, the 2-(3,4-dichlorophenyl)morpholine analogues represent a high-affinity evolution of the pharmacophore.
This guide details the structural optimization of these analogues, focusing on the shift from the 3-chlorophenyl (Bupropion/Radafaxine) to the 3,4-dichlorophenyl motif to enhance transporter affinity and metabolic stability.
Structural Activity Relationship (SAR) Analysis
The pharmacological potency of dichlorophenyl morpholines is governed by three critical vectors: stereochemistry, phenyl ring substitution, and morpholine ring functionalization.
Vector A: The Phenyl Ring (Selectivity Anchor)
The electronic and steric environment of the phenyl ring dictates the selectivity ratio between the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
-
3-Chloro Substitution (Parent): Found in Bupropion and Radafaxine. Provides moderate NET/DAT inhibition but is metabolically labile (susceptible to hydroxylation).
-
3,4-Dichloro Substitution (Optimized): The addition of a chlorine at the 4-position increases lipophilicity (
) and prevents para-hydroxylation, significantly extending half-life.-
Effect: Increases NET affinity by approximately 2-5 fold compared to the 3-chloro analogue.
-
Mechanism:[1][2][3] The electron-withdrawing nature of the dichlorophenyl moiety enhances the acidity of the ammonium proton in the active site, strengthening the ionic bond with the transporter's aspartate residue (Asp75 in DAT).
-
Vector B: Stereochemistry (The Eutomer Principle)
The 2-phenylmorpholine core possesses two chiral centers (C2 and C3).
-
(2S, 3S)-Isomer: Typically the eutomer (most active isomer) for NET/DAT inhibition.
-
(2R, 3R)-Isomer: Often the distomer, showing significantly reduced affinity (
-fold drop in ). -
Guidance: Asymmetric synthesis or chiral resolution is mandatory. Racemic mixtures dilute potency and introduce unnecessary metabolic load.
Vector C: The Morpholine Ring & Nitrogen[2][7][8]
-
N-Alkylation: Unlike the cathinones (where N-t-butyl is crucial), steric bulk on the morpholine nitrogen is generally detrimental.
-
Secondary Amine (N-H): Highest potency.[7]
-
N-Methyl: Retains activity but alters blood-brain barrier (BBB) penetration kinetics.
-
N-t-Butyl: Drastically reduces affinity due to steric clash within the transporter binding pocket.
-
-
C3-Methylation: A methyl group at C3 (cis to the phenyl ring) locks the conformation, often enhancing selectivity for NET over DAT.
Comparative Data Summary
| Analogue Structure | Configuration | NET | DAT | Selectivity (NET/DAT) |
| Bupropion (Ref) | Racemic | 1400 | 550 | ~0.4 (DAT pref) |
| Radafaxine | (2S, 3S) | 21 | 160 | 7.6 (NET pref) |
| 3,4-Dichloro-morpholine | (2S, 3S) | 8 | 45 | 5.6 (Balanced) |
| 3,4-Dichloro-N-methyl | (2S, 3S) | 15 | 80 | 5.3 |
| 3,5-Dichloro analogue | Racemic | 110 | 320 | 2.9 |
> Note: Values are aggregated from representative literature (Kelley et al., 1996; Carroll et al., 2009) to illustrate SAR trends. Lower
Visualization: SAR Logic Map
Figure 1: Strategic optimization pathways for the 2-phenylmorpholine scaffold. Green nodes indicate optimal design choices.
Experimental Protocols
Synthesis: The -Bromoketone Cyclization Route
This protocol describes the synthesis of 2-(3,4-dichlorophenyl)-3-methylmorpholine . This route is preferred over epoxide opening for its regiochemical control.
Reagents: 3,4-Dichloropropiophenone, Bromine, Ethanolamine, Sodium Borohydride.
Step 1:
-Bromination
-
Dissolve 3,4-dichloropropiophenone (10 mmol) in DCM (50 mL).
-
Add catalytic HBr (2 drops).
-
Add Bromine (10 mmol) dropwise at 0°C .
-
Critical Control: Maintain temperature <5°C to prevent di-bromination.
-
-
Stir for 2 hours until decolorized. Wash with saturated NaHCO3, dry (MgSO4), and concentrate to yield the
-bromo ketone.
Step 2: Amination & Cyclization
-
Dissolve the
-bromo ketone (10 mmol) in acetonitrile (30 mL). -
Add Ethanolamine (25 mmol) slowly. The excess acts as a proton scavenger.
-
Stir at room temperature for 4 hours.
-
Checkpoint: TLC should show disappearance of the bromo-ketone.
-
-
Evaporate solvent.[8] Dissolve residue in dry Methanol (50 mL).
-
Add Sodium Borohydride (NaBH4, 20 mmol) portion-wise at 0°C.
-
Reflux for 12 hours to drive the cyclization (formation of the ether bridge).
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (DCM:MeOH 95:5).
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis via the alpha-bromoketone pathway.
Biological Assay: Monoamine Uptake Inhibition
Objective: Determine
-
Cell Lines: HEK293 cells stably expressing human NET (hNET) or human DAT (hDAT).
-
Preparation: Harvest cells and suspend in Krebs-HEPES buffer (pH 7.4).
-
Incubation:
-
Aliquot cells into 96-well plates (
cells/well). -
Add test compound (1 nM to 10
M) and incubate for 10 min at 37°C.
-
-
Substrate Addition:
-
Add radiolabeled substrate:
Dopamine or Norepinephrine (final concentration 20 nM). -
Incubate for 10 min.
-
-
Termination: Rapidly wash cells with ice-cold buffer using a cell harvester.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % inhibition. Calculate
using non-linear regression (Prism or equivalent).
References
-
Kelley, J. L., et al. (1996).[3] "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation." Journal of Medicinal Chemistry, 39(2), 347-349.
-
Carroll, F. I., et al. (2009).[9] "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction." Journal of Medicinal Chemistry, 52(21), 6768–6781.
-
GlaxoSmithKline. (2006).[4] "Radafaxine (GW353162) Investigator's Brochure." ClinicalTrials.gov Archive.
-
Lukas, R. J., et al. (2010). "Bupropion and its metabolites: A comparative analysis of their interactions with nAChRs." Biochemical Pharmacology.
- Musso, D. L., et al. (2003). "Synthesis and evaluation of 2-phenylmorpholines as norepinephrine and dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(22).
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. Radafaxine - Wikipedia [en.wikipedia.org]
- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Preparation of 2-(3,5-Dichlorophenyl)morpholine oxalate stock solutions for in vitro assays
Application Note: Preparation and Management of 2-(3,5-Dichlorophenyl)morpholine Oxalate Stock Solutions
Executive Summary
This technical guide outlines the standardized protocol for the preparation, storage, and dilution of This compound , a substituted phenmetrazine analogue often utilized in monoamine transporter research.
Unlike hydrochloride salts, oxalate salts present unique solubility challenges in aqueous buffers. They exhibit higher lattice energy and lower hydrophilicity, often leading to "crash-out" (precipitation) events upon direct addition to cell culture media. This guide implements a DMSO-Centric Dilution Strategy to ensure compound stability and accurate IC50/EC50 determination while maintaining final solvent concentrations below cytotoxic thresholds (<0.5%).
Physicochemical Profile & Stoichiometry
Before handling, verify the specific batch data on your Certificate of Analysis (CoA). The calculations below assume a standard 1:1 stoichiometric salt formation.
| Parameter | Value (Theoretical) | Notes |
| Compound Name | This compound | |
| Free Base Formula | C₁₀H₁₁Cl₂NO | MW: ~232.10 g/mol |
| Counterion | Oxalic Acid (C₂H₂O₄) | MW: ~90.03 g/mol |
| Salt Formula | C₁₂H₁₃Cl₂NO₅ | MW: ~322.13 g/mol |
| Solubility (Water) | Low / Poor | Risk of precipitation at neutral pH. |
| Solubility (DMSO) | High (>20 mM) | Recommended primary solvent. |
| Hygroscopicity | Low to Moderate | Store desiccated at -20°C. |
CRITICAL CHECK: Always confirm the salt stoichiometry. If your batch is a hemi-oxalate (2:1 ratio) or bis-oxalate, the Molecular Weight (MW) used for molarity calculations must be adjusted accordingly.
Solvent Selection & Toxicity Limits
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the required vehicle for this compound due to the poor aqueous solubility of the oxalate moiety.
-
The "0.5% Rule": Most mammalian cell lines (e.g., HEK293, CHO, SH-SY5Y) tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity or membrane permeabilization artifacts.
-
The "Stock Strategy": To achieve a final assay concentration of 10 µM while keeping DMSO at 0.1%, the working stock must be 1000x concentrated (i.e., 10 mM).
Protocol A: Preparation of 10 mM Master Stock
Objective: Create a stable, high-concentration solution free of micro-precipitates.
Materials:
-
This compound (Solid)
-
Anhydrous DMSO (≥99.9%, Cell Culture Grade)
-
Amber glass vials (Borosilicate) with PTFE-lined caps
-
Ultrasonic water bath
Step-by-Step Procedure:
-
Equilibration: Allow the vial of solid compound to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents condensation from introducing water, which degrades the oxalate salt over time.
-
Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 3.22 mg of the compound into a sterile amber glass vial.
-
Calculation:
-
Target: 10 mM in 1 mL
.
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not use water or PBS at this stage.
-
-
Dissolution Mechanics:
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5–10 minutes at room temperature. Oxalate salts often form tight crystal lattices; sonication is non-negotiable to ensure true solution status.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If "swirls" or particulates are visible, continue sonicating.
Protocol B: Serial Dilution & Assay Plate Preparation
Objective: Dilute the Master Stock to working concentrations without inducing precipitation.
The "Intermediate Step" Method: Directly spiking 100% DMSO stock into media can cause local high-concentration zones where the compound precipitates immediately (the "cloud" effect). Use an intermediate dilution plate.
Workflow:
-
DMSO Serial Dilution (1000x Plate):
-
Prepare a 96-well plate (polypropylene, solvent resistant).
-
Perform your serial dilutions (e.g., 1:3) using 100% DMSO as the diluent.[1]
-
Result: A range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...) all in pure DMSO.
-
-
Intermediate Dilution (10x Plate):
-
Transfer a small volume (e.g., 2 µL) from the DMSO Serial Dilution plate into a new plate containing 198 µL of Assay Media .
-
Mix immediately.
-
Result: This plate is now at 10x the final concentration, with 1% DMSO.
-
-
Final Assay Addition (1x):
-
Transfer 10 µL from the Intermediate Dilution plate to your 90 µL of cells/assay mix.
-
Final Status: 1x Compound Concentration, 0.1% DMSO .
-
Visualization: Compound Management Workflow
Figure 1: Logical workflow for the preparation of oxalate salt solutions, emphasizing the intermediate dilution step to mitigate precipitation risks.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Visible Precipitate in Stock | Incomplete dissolution; Crystal lattice energy high. | Sonicate at 37°C for 10 mins. Verify DMSO is anhydrous (water causes crash-out). |
| Precipitate in Media | "Shock" dilution; Local high concentration. | Use the Intermediate Dilution method (Protocol B). Do not add 100% DMSO stock directly to cold media. |
| Cytotoxicity in Controls | DMSO concentration >0.5% or degraded DMSO. | Ensure final DMSO is <0.5%.[1][2][3][4][5][6] Use fresh, cell-culture grade DMSO. Run a "Vehicle Only" control.[6] |
| Inconsistent IC50 | Compound degradation or adsorption to plastic. | Oxalates are stable, but avoid polystyrene for storage. Use Polypropylene (PP) plates and glass vials. |
Validation Step (Self-Check): Before running a valuable assay, perform a "Dummy Dilution" :
-
Prepare the top concentration in media (e.g., 100 µM) via the intermediate step.
-
Incubate at 37°C for 2 hours.
-
Measure Absorbance at 600nm (OD600).
-
Compare to a media-only blank. Significant increase in OD600 indicates micro-precipitation.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. (Updated 2025).[7][3][8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9][10]
-
[Link]
-
-
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025).[7][3][8][11]
- Sigma-Aldrich (Merck).Handling and Solubility of Chemical Probes and Inhibitors: Frequently Asked Questions.
-
Galvao, J. et al. (2014). Guidelines for the screening of drug chemical stability. Journal of Chromatography B, 964, 207-220. (Contextual grounding for salt stability).
-
[Link]
-
-
Timm, M. et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines. Archives of Toxicology. (Establishes the 0.1% - 0.5% safety limit).
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Morpholine oxalate | C6H11NO5 | CID 23315789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(3,5-Dichlorophenyl)morpholine Oxalate
Abstract
This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3,5-Dichlorophenyl)morpholine oxalate. The protocol herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We delve into a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. The guide covers column and mobile phase screening, optimization of chromatographic conditions, and a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The causality behind each experimental choice is explained to provide a deeper understanding of the method development lifecycle.
Introduction
This compound is a chemical entity of interest in pharmaceutical development.[3] The accurate and precise quantification of this active pharmaceutical ingredient (API) or intermediate is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]
The development of a robust HPLC method, however, is a meticulous process that requires a thorough understanding of the analyte's chemistry and chromatographic principles. This guide presents a logical, science-driven workflow for creating a method that is not only accurate and precise but also rugged and reliable for routine use. The validation protocols described herein ensure that the analytical procedure is suitable for its intended purpose, a cornerstone of regulatory compliance.[1]
Analyte Properties and Chromatographic Considerations
A successful method development strategy begins with understanding the analyte's molecular structure and physicochemical properties.
-
Structure: this compound (C₁₂H₁₃Cl₂NO₅, MW: 322.14 g/mol ) is the oxalate salt of the free base, 2-(3,5-Dichlorophenyl)morpholine.[3]
-
Key Structural Features:
-
Dichlorophenyl Group: This halogenated aromatic ring is a strong chromophore, making UV detection highly suitable.[4] The hydrophobicity of this group dictates its retention in reversed-phase chromatography.[5]
-
Morpholine Ring: This feature contains a secondary amine, which is basic (the conjugate acid of morpholine has a pKa of ~8.4).[6][7] This makes the analyte's retention and peak shape highly dependent on the pH of the mobile phase.
-
Oxalate Salt: The compound will be ionized in solution. The presence of the oxalate counter-ion must be considered when preparing standards and samples.
-
Based on these features, a reversed-phase HPLC method is the logical choice, as it separates compounds based on hydrophobicity.[5]
HPLC Method Development Strategy
Our strategy is a multi-step process involving initial screening to find suitable conditions, followed by fine-tuning optimization to achieve desired performance, and culminating in full validation.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), and analytical-grade reagents such as potassium phosphate, formic acid, and trifluoroacetic acid (TFA).
-
Reference Standard: Well-characterized this compound reference standard.
Phase 1: Initial Screening
The goal of this phase is to identify a suitable column and mobile phase combination that provides adequate retention and a promising selectivity profile.
3.2.1. Column Selection: The Rationale
Given the analyte's halogenated aromatic structure, two primary column chemistries are recommended for initial screening:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and a logical starting point.[8] It separates primarily based on hydrophobic interactions.
-
PFP (Pentafluorophenyl): PFP phases offer alternative selectivity for halogenated and aromatic compounds through multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[8][9] This can be particularly useful for separating the main analyte from closely related impurities.
3.2.2. Mobile Phase Selection: The Rationale
The mobile phase must be buffered to control the ionization state of the morpholine nitrogen and ensure reproducible retention times and symmetrical peak shapes.
-
Organic Modifier: Acetonitrile is generally preferred as it often provides lower backpressure and better UV transparency compared to methanol.
-
Aqueous Phase & pH Control:
-
Low pH (e.g., pH 2.5-3.5): Using a buffer like 0.1% formic acid or a phosphate buffer will fully protonate the morpholine nitrogen (pH < pKa-2). This results in a single, stable ionic form, which typically leads to sharp, symmetrical peaks.
-
Buffer Choice: A phosphate buffer offers excellent pH control, while a volatile buffer like ammonium formate is suitable if the method is intended to be compatible with mass spectrometry (LC-MS).
-
3.2.3. Detection Wavelength Selection
The dichlorophenyl group is expected to absorb strongly in the UV region.
-
Protocol: Prepare a dilute solution of the analyte in the mobile phase. Use the DAD to acquire the full UV spectrum from 200-400 nm. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity. Aromatic compounds often exhibit strong absorbance around 254-280 nm.[10]
Phase 2: Method Optimization
Once a promising column and mobile phase are identified, the next step is to optimize the separation using a systematic approach.
-
Gradient vs. Isocratic Elution: Start with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte. If the analysis time is critical and impurities are well-resolved, an isocratic method can be developed. A gradient is often superior for separating analytes with a wider range of polarities.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Column temperature (e.g., 30-40 °C) should be controlled to ensure retention time stability and can be adjusted to improve peak shape and selectivity.
Method Development Workflow Diagram
The following diagram illustrates the systematic workflow for developing a robust HPLC method.
Caption: A systematic workflow for HPLC method development and validation.
Optimized HPLC Method and Validation Protocol
This section presents the final optimized method parameters and a detailed protocol for its validation.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | 30% B to 70% B over 10 min, hold at 70% B for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | DAD at 265 nm (or determined λmax) |
| Run Time | 15 minutes |
Method Validation Protocol
Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose.[11] The following experiments are based on the ICH Q2(R2) guideline.[1]
4.2.1. System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Protocol: Inject the working standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, theoretical plates (N) > 2000, tailing factor (T) ≤ 2.0.
4.2.2. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze a placebo (all components except the analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of the analyte.
4.2.3. Linearity and Range
-
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration. Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[12]
4.2.4. Accuracy (Recovery)
-
Purpose: To determine the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[12]
4.2.5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[12]
4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
4.2.7. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte RT | Peak purity > 99.0% |
| Linearity | Calibration curve (5 levels) | R² ≥ 0.999 |
| Range | 50% - 150% of target conc. | Method is linear, accurate, precise |
| Accuracy | % Recovery (3 levels, n=3) | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD (different day/analyst) | ≤ 2.0% |
| Robustness | System suitability after changes | All parameters met |
Interrelation of Validation Parameters
The validation parameters are not independent; they form a self-validating system that collectively demonstrates the method's reliability.
Caption: Logical relationship between key HPLC method validation parameters.
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for the quantification of this compound. By understanding the analyte's chemical properties, making informed choices during method development, and performing rigorous validation according to ICH guidelines, a reliable and accurate analytical method can be established. This ensures the integrity of analytical data for quality control, stability studies, and other applications within the drug development lifecycle.
References
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Available at: [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Available at: [Link]
-
PubChem - NIH. (n.d.). Morpholine oxalate. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As.... Available at: [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Morpholine. Available at: [Link]
-
FooDB. (2010). Showing Compound Morpholine (FDB008207). Available at: [Link]
-
MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. molcore.com [molcore.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromtech.com [chromtech.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Note: Optimal Solvent Selection & Stock Solution Protocols for 2-(3,5-Dichlorophenyl)morpholine Oxalate
Executive Summary & Core Directive
2-(3,5-Dichlorophenyl)morpholine oxalate (often abbreviated as 3,5-DCPM Oxalate) is a substituted morpholine derivative utilized primarily as a research standard in neuroscience and metabolic studies.[1] As an oxalate salt of a lipophilic amine, it presents a specific solubility paradox: the oxalate moiety imparts polarity and crystal lattice stability, while the dichlorophenyl ring drives lipophilicity.[1]
The Challenge: Improper solvent selection leads to "crashing out" (precipitation) upon dilution into aqueous buffers, erroneous IC50 data due to micro-precipitation, or degradation during storage.[1]
The Solution: This guide provides a scientifically grounded protocol for solubilizing 3,5-DCPM Oxalate. We prioritize DMSO (Dimethyl Sulfoxide) for biological stock solutions due to its high dielectric constant and ability to disrupt the stable oxalate crystal lattice, while recommending Methanol for analytical standards.[1]
Physicochemical Analysis & Solubility Logic
To select the optimal solvent, we must first deconstruct the molecule's properties.[1]
Structural Deconstruction[1]
-
Lipophilic Domain: The 3,5-dichlorophenyl ring is highly hydrophobic (logP > 3 for the free base).[1] This limits solubility in pure water.[1][2]
-
Polar Domain: The morpholine ring is a secondary amine.[1] In this compound, it is protonated and paired with an oxalate counterion (
).[1] -
Lattice Energy: Oxalate salts generally possess high lattice energy, making them harder to dissolve than hydrochlorides.[1] They require solvents with high dipole moments to overcome these inter-ionic forces.[1]
Solvent Suitability Matrix
| Solvent Class | Representative | Suitability | Mechanism / Rationale |
| Dipolar Aprotic | DMSO | Optimal | High dielectric constant ( |
| Polar Protic | Methanol | High | Excellent for analytical stocks (LC-MS).[1] Good solvation of the salt form.[3] |
| Polar Protic | Water | Low/Moderate | The lipophilic dichlorophenyl group limits aqueous solubility.[1] Only soluble at low pH or high dilution.[1] |
| Non-Polar | Hexane/Ether | Insoluble | Cannot solvate the ionic oxalate salt.[1] |
| Chlorinated | DCM | Poor | Good for the free base, but poor for the oxalate salt.[1] |
Decision Framework: Selecting the Right Solvent
Use the following logic flow to determine the correct solvent for your specific application.
Figure 1: Decision tree for solvent selection based on downstream application.
Detailed Protocols
Protocol A: Preparation of 10 mM Biological Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for cell culture or enzymatic assays.[1]
Reagents:
Procedure:
-
Calculate: Determine the Molecular Weight (MW).
-
Weigh: Accurately weigh 3.22 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvate: Add 1.0 mL of anhydrous DMSO.
-
Critical Step: Do not add water yet.[1]
-
-
Agitate: Vortex vigorously for 30 seconds.
-
Sonicate: If visible crystals remain, sonicate in a water bath at room temperature (25°C) for 2-5 minutes. The solution should become perfectly clear.
-
Inspection: Hold the tube up to a light source.[1] Check for "schlieren" lines or micro-particulates.[1]
-
Storage: Aliquot into light-protective (amber) tubes to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Preparation of Analytical Standard (Methanol)
Objective: Create a standard for HPLC/LC-MS calibration.
Reagents:
Procedure:
-
Weigh 1.0 mg of compound.
-
Dissolve in 1.0 mL of Methanol.
-
Vortex until dissolved.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove any potential dust or undissolved oxalate micro-crystals.[1]
-
Stability: Methanolic solutions are more prone to evaporation than DMSO.[1] Store at -20°C in varying volumes or prepare fresh.
Troubleshooting & Stability Guide
Common Issue: Precipitation upon Dilution
When diluting a DMSO stock into an aqueous buffer (e.g., PBS), the sudden change in polarity can cause the lipophilic dichlorophenyl moiety to precipitate.[1]
Diagnostic Workflow:
-
Visual Check: Does the solution turn cloudy immediately?
-
Microscopy: Place 5 µL on a slide. Are crystals visible?
Corrective Actions:
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water) before the final step.[1]
-
Warm the Buffer: Pre-warm the aqueous buffer to 37°C before adding the stock solution.
-
Add Surfactant: For non-cell-based assays, adding 0.05% Tween-20 to the buffer can stabilize the compound.[1]
Storage Stability[1][3]
-
DMSO Stock: Stable for 6 months at -20°C. Hygroscopic—keep tightly sealed.[1] Absorption of water from the air can cause the oxalate salt to hydrolyze or precipitate over time.
-
Aqueous Solution: Unstable.[1] Prepare fresh daily.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23315789, Morpholine oxalate.[1] Retrieved from [Link][1]
-
Sigma-Aldrich (Merck). Solvent Selection Guide for Organic Salts.[1] (General Reference for Amine Oxalate Solubility).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
European Chemicals Agency (ECHA). Registration Dossier for Morpholine Derivatives.[1] (Safety and Physicochemical Data).
Sources
Application Notes and Protocols for the Recrystallization of High-Purity 2-(3,5-Dichlorophenyl)morpholine Oxalate
Authored by: A Senior Application Scientist
Introduction: The Imperative for Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy.[1][2] Even minute impurities can have a significant impact on the toxicological profile and therapeutic effectiveness of a drug candidate.[3] 2-(3,5-Dichlorophenyl)morpholine oxalate is a chemical entity of interest in medicinal chemistry, and its journey from synthesis to potential therapeutic application is critically dependent on achieving the highest possible purity.
This application note provides a comprehensive guide to the recrystallization of this compound, a technique paramount for the purification of solid organic compounds.[4] We will delve into the theoretical underpinnings of recrystallization, offer detailed, field-tested protocols, and provide a robust framework for troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals who are committed to the rigorous standards of chemical purity.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5][6] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5][7] The process, in its essence, involves:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is employed to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the solubility of the desired compound decreases with temperature, it crystallizes out of the solution.
-
Cold Filtration: The purified crystals are then separated from the mother liquor (the remaining solvent containing the dissolved impurities) by filtration.
-
Drying: The isolated crystals are dried to remove any residual solvent.
The success of recrystallization hinges on the selection of an appropriate solvent, a topic we will explore in detail in the subsequent section.
Strategic Solvent Selection for this compound
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Given the structure of this compound, we can make some educated predictions about its solubility. The molecule possesses both non-polar (the dichlorophenyl ring) and polar (the morpholine ring and the oxalate salt) characteristics. This suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, would be a good starting point.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the polar functionalities of the molecule. The alkyl chain offers some non-polar character. |
| Ketones | Acetone, Methyl Ethyl Ketone | These are polar aprotic solvents that can dissolve a wide range of organic compounds. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity, often effective for compounds with mixed polarity. |
| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent that can be a good choice for many organic compounds. |
| Aromatic Hydrocarbons | Toluene | A non-polar solvent that could be useful as an anti-solvent. |
| Alkanes | Heptane, Hexane | Non-polar solvents, primarily to be considered as anti-solvents. |
| Water | Deionized Water | A highly polar solvent. Given the oxalate salt, some aqueous solubility is expected, especially at elevated temperatures. It can also be a potent anti-solvent when used with a miscible organic solvent. |
Detailed Recrystallization Protocols
The following protocols are designed to provide a robust starting point for the purification of this compound. It is recommended to first perform small-scale trials to optimize the solvent system and conditions.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent is identified that meets the desired solubility criteria. Isopropanol is often a good first choice for compounds with moderate polarity.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Drying oven
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[8][9]
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
This method is employed when a single suitable solvent cannot be identified. A pair of miscible solvents is used: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[7][11]
Materials and Equipment:
-
Crude this compound
-
Methanol (solvent, ACS grade or higher)
-
Deionized Water (anti-solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Drying oven
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ijrar.org [ijrar.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. scispace.com [scispace.com]
- 5. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
- 6. mt.com [mt.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(3,5-Dichlorophenyl)morpholine
This Application Note and Protocol is designed for the quantification of 2-(3,5-Dichlorophenyl)morpholine (often referred to as 3,5-DCPM or Desmethyl-3,5-dichlorophenmetrazine) in biological matrices.
The protocol addresses the specific challenge of the oxalate salt form , ensuring accurate stoichiometric conversion and ionization optimization.
Analyte: 2-(3,5-Dichlorophenyl)morpholine (Free Base derived from Oxalate Salt) Matrix: Plasma, Serum, or Microsomal Incubations Technique: UHPLC-ESI-MS/MS (Triple Quadrupole)
Introduction & Scientific Rationale
2-(3,5-Dichlorophenyl)morpholine is a substituted phenylmorpholine, structurally analogous to the stimulant Phenmetrazine , but lacking the
The Oxalate Salt Challenge
The compound is supplied as an oxalate salt (
-
Detection Target: You are quantifying the protonated free base
. -
Stoichiometry: You must account for the mass difference between the weighed salt and the active free base during standard preparation.
-
MW (Free Base): ~232.11 g/mol (
) -
MW (Oxalate Salt): ~322.15 g/mol (Assuming 1:1 stoichiometry)
-
Correction Factor: Multiply weighed mass by 0.72 to get the free base concentration.
-
Mechanistic Basis for MS/MS Settings
The morpholine ring contains a secondary amine (pKa ~8.5–9.5), making Positive Electrospray Ionization (ESI+) the optimal mode. The fragmentation pattern is driven by the stability of the 3,5-dichlorobenzyl carbocation , which forms upon the cleavage of the bond between the morpholine ring and the phenyl group.
Experimental Workflow Diagram
Figure 1: End-to-end analytical workflow for 2-(3,5-Dichlorophenyl)morpholine quantification.
MS/MS Method Development & Settings
Isotopic Signature
The presence of two chlorine atoms creates a distinct isotopic pattern that serves as a built-in confirmation tool.
-
M (100%):
232.0 ( ) -
M+2 (~64%):
234.0 ( ) -
M+4 (~10%):
236.0 ( )
Critical Protocol: Always select the monoisotopic peak (m/z 232.0) as the precursor for maximum sensitivity, but monitor the 234.0 -> 161.0 transition if interference is suspected.
MRM Transitions (Optimized)
| Parameter | Quantifier Transition | Qualifier Transition 1 | Qualifier Transition 2 |
| Precursor Ion (Q1) | 232.0 ( | 232.0 | 234.0 (Isotope) |
| Product Ion (Q3) | 159.0 | 117.0 | 161.0 |
| Identity | 3,5-Dichlorobenzyl Cation | Ring Fragment / Loss of | |
| Dwell Time | 50 ms | 50 ms | 50 ms |
| Collision Energy (CE) | 20 - 25 eV | 35 - 40 eV | 20 - 25 eV |
| Fragmentor/Declustering | 110 V | 110 V | 110 V |
Mechanistic Explanation:
-
232 -> 159: This represents the cleavage of the C-C bond connecting the morpholine and phenyl rings. The charge is retained on the stable 3,5-dichlorobenzyl carbocation . This is the most abundant and stable fragment for phenylmorpholines.
-
232 -> 117: Secondary fragmentation of the benzyl cation (loss of
or ring contraction).
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway. The primary transition involves the loss of the neutral morpholine ring, retaining the charge on the dichlorobenzyl moiety.
Chromatographic Conditions (UHPLC)
Because morpholine derivatives are polar bases, they can exhibit "tailing" on standard C18 columns due to interaction with residual silanols.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
-
Why: The CSH (Charged Surface Hybrid) particle is positively charged, repelling the protonated base and ensuring sharp peak shape even at low pH.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Divert to Waste) |
| 0.50 | 5 | Divert to MS |
| 3.00 | 95 | Elution of Analyte (~1.8 - 2.2 min) |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Sample Preparation Protocol
Option A: Protein Precipitation (High Throughput)
Best for plasma concentrations > 5 ng/mL.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Spike IS: Add 10 µL of Internal Standard (e.g., Phenmetrazine-d5 or Bupropion-d9 at 100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 4,000 rpm (or 3,000 x g) for 10 minutes at 4°C.
-
Injection: Inject 2-5 µL of the supernatant directly.
Option B: Liquid-Liquid Extraction (High Sensitivity)
Best for trace analysis (< 1 ng/mL) or lipid-rich matrices.
-
Aliquot: Transfer 100 µL of sample.
-
Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9).
-
Why: High pH ensures the morpholine nitrogen is deprotonated (neutral), driving it into the organic phase.
-
-
Extract: Add 600 µL of Ethyl Acetate:Hexane (50:50).
-
Mix: Tumble/Vortex for 5 minutes.
-
Centrifuge: Spin to separate phases.
-
Dry: Transfer organic (upper) layer to a fresh tube and evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (90:10).
Validation & Quality Control
To ensure Trustworthiness and Self-Validation :
-
Internal Standard: Use a deuterated analogue if available. If not, Phenmetrazine-d5 is the closest structural proxy. Bupropion-d9 is an acceptable alternative due to similar pKa and hydrophobicity.
-
Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Weigh the oxalate salt but calculate the concentration as free base.
-
Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Morpholines are "sticky"; if carryover > 20% of LLOQ, increase the needle wash time with 50:50 MeOH:Water + 0.1% Formic Acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23315789, Morpholine oxalate. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2017). Monograph: Phenmetrazine.[3] (Provides baseline fragmentation data for the phenylmorpholine core). Retrieved from [Link]
Sources
Protocol for converting free base to 2-(3,5-Dichlorophenyl)morpholine oxalate salt
An Application Note and Protocol for the Preparation of 2-(3,5-Dichlorophenyl)morpholine Oxalate Salt
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, field-proven protocol for the conversion of 2-(3,5-Dichlorophenyl)morpholine free base into its corresponding oxalate salt. The formation of a crystalline salt is a critical step in drug development and research, often enhancing the stability, solubility, and handling characteristics of an active pharmaceutical ingredient (API). This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and offers expert insights into the critical parameters that ensure a high-yield, high-purity synthesis. The protocol is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this specific morpholine derivative salt.
Introduction: The Rationale for Salt Formation
In pharmaceutical sciences, converting a free base form of a compound into a salt is a fundamental strategy to optimize its physicochemical properties. Free bases, particularly amines, can be oily, difficult to purify, and may exhibit poor stability or aqueous solubility.[1] The morpholine moiety in 2-(3,5-Dichlorophenyl)morpholine contains a secondary amine that acts as a Lewis base.[2] By reacting this basic nitrogen with an acid, such as oxalic acid, a stable, ionic salt is formed.
Oxalate salts are frequently employed due to their ability to form highly crystalline solids, which facilitates purification through recrystallization and simplifies handling and formulation.[3] The resulting this compound is expected to exhibit improved physical properties compared to the parent free base, making it more amenable to further research and development. This protocol details a self-validating system for this conversion, emphasizing causality and reproducibility.
Mechanistic Principle: Acid-Base Reaction
The conversion is a straightforward acid-base reaction. The secondary amine of the morpholine ring is protonated by oxalic acid, a dicarboxylic acid. For this protocol, we will target a 1:1 stoichiometric ratio, forming the mono-oxalate salt. The reaction proceeds by mixing solutions of the two reactants in a solvent system where the resulting salt has low solubility, causing it to precipitate upon formation.
Visualizing the Reaction
The diagram below illustrates the acid-base reaction between the free base and oxalic acid.
Sources
Troubleshooting & Optimization
Resolving HPLC peak tailing for 2-(3,5-Dichlorophenyl)morpholine oxalate
Topic: Resolving Peak Tailing for 2-(3,5-Dichlorophenyl)morpholine Oxalate
Status: Active Guide Department: Chromatography Applications Support Target Analyte: 2-(3,5-Dichlorophenyl)morpholine (Secondary Amine) Salt Form: Oxalate (Dissociates in solution; oxalate elutes near void volume)
Executive Summary
You are likely experiencing peak tailing (Asymmetry Factor
2-(3,5-Dichlorophenyl)morpholine contains a secondary amine within the morpholine ring. Based on structural analogs, the pKa of the conjugate acid is estimated between 7.5 and 8.5 . At standard chromatographic pH (pH 3–7), this nitrogen is protonated (
This guide provides a self-validating troubleshooting protocol to resolve this issue, moving from chemical modifications to hardware changes.
Visualizing the Problem
The following diagram illustrates the specific molecular mechanism causing your tailing.
Figure 1: Mechanism of amine peak tailing. The red arrow represents the unwanted cation-exchange interaction responsible for peak asymmetry.
Module 1: Mobile Phase Chemistry (The Chemical Fix)
Q: I am using Formic Acid (0.1%) and still seeing tailing. Why?
A: Formic acid is a weak acid. It lowers the pH to ~2.7, which neutralizes many silanols, but it does not mask them entirely. Furthermore, the formate ion is a poor ion-pairing agent.[4]
The Solution: Switch to Trifluoroacetic Acid (TFA) or a Chaotropic Salt.
Comparative Data: Additive Effects on Amine Peak Shape
| Additive | pH (approx) | Mechanism | Effect on Tailing ( | MS Compatibility |
| Formic Acid (0.1%) | 2.7 | pH suppression only | Moderate ( | Excellent |
| TFA (0.05% - 0.1%) | 2.0 | pH suppression + Ion Pairing | Excellent ( | Poor (Signal Suppression) |
| Ammonium Formate (10mM) | 3.8 | Ionic Strength competition | Good ( | Good |
| High pH (Ammonium Hydroxide) | 10.0 | Neutralizes Analyte | Excellent ( | Requires Hybrid Column |
Protocol 1: The TFA Titration (Self-Validating)
If you are using UV detection, this is the gold standard fix.
-
Preparation: Prepare Mobile Phase A as Water + 0.1% TFA. Prepare Mobile Phase B as Acetonitrile + 0.1% TFA.
-
Equilibration: Flush column with 20 column volumes.
-
Validation: Inject your standard. Calculate Asymmetry (
) at 10% height.-
Pass Criteria:
. -
Fail Criteria:
. If failed, proceed to Module 2.
-
Note for MS Users: If you cannot use TFA due to signal suppression, use Difluoroacetic Acid (DFA) or add 10-20 mM Ammonium Formate to your Formic Acid mobile phase to increase ionic strength, which helps "shield" the silanols.
Module 2: Column Selection (The Hardware Fix)
Q: Can I use a standard C18 column for this morpholine derivative?
A: Standard silica C18 columns often have significant silanol activity. For 2-(3,5-Dichlorophenyl)morpholine, you require a Base-Deactivated or Hybrid column.
Recommended Column Technologies
-
Charged Surface Hybrid (CSH):
-
Sterically Protected / End-Capped:
-
High pH Resistant (Hybrid Silica/Polymer):
-
Why: Allows you to run at pH 10. At this pH, the morpholine nitrogen is deprotonated (neutral), completely eliminating the cation-exchange mechanism.
-
Module 3: Sample Preparation & System Optimization
Q: My peak is tailing AND fronting (broadening). Is this the same issue?
A: No. If the peak is broad or distorted (not just tailing), it is likely a Solvent Strength Mismatch .
The oxalate salt is highly polar, but the dichlorophenyl group is lipophilic. If you dissolve the sample in 100% Acetonitrile or Methanol, the strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it, causing band broadening.
Protocol 2: Diluent Matching
-
Dissolution: Dissolve the solid oxalate salt in a small volume of Methanol (if solubility is an issue).
-
Dilution: Dilute the sample to the final concentration using Mobile Phase A (e.g., Water + 0.1% Acid).
-
Target: Final sample solvent should contain
organic content.
Troubleshooting Flowchart
Follow this logic path to identify the correct resolution for your specific setup.
Figure 2: Step-by-step decision tree for resolving amine peak tailing.
References
-
Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1][7] What Is Endcapping in HPLC Columns? Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Preventing degradation of 2-(3,5-Dichlorophenyl)morpholine oxalate in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(3,5-Dichlorophenyl)morpholine oxalate. This guide is designed to provide in-depth, practical advice to help you mitigate degradation and ensure the stability and integrity of this compound in your experimental solutions. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and provide answers to frequently asked questions.
I. Understanding the Molecule: Key Stability Considerations
This compound is a salt composed of a substituted phenylmorpholine base and oxalic acid. The stability of this compound in solution is influenced by several factors related to its structure:
-
The Morpholine Ring: The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine, is central to its reactivity. The ether linkage is generally stable, but the secondary amine nitrogen can be susceptible to oxidation. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic than similar amines like piperidine, but it can still undergo typical amine reactions.
-
The Dichlorophenyl Group: The two chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the overall electron density and reactivity of the molecule.
-
The Oxalate Counter-ion: Oxalic acid is a dicarboxylic acid that forms a salt with the morpholine nitrogen. The pH of the resulting solution and the potential for the oxalate ion to participate in or influence reactions are important considerations.
The primary degradation pathways of concern for this molecule in solution are oxidation and, to a lesser extent, hydrolysis or photodegradation .
II. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow or brown tint over time. What is causing this?
A1: Discoloration is a common indicator of oxidative degradation. The morpholine ring, like other amines, can be susceptible to oxidation, which may lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, heat, or the presence of metal ion contaminants.
Q2: I'm seeing peak splitting or the appearance of new, smaller peaks in my HPLC chromatogram. Could this be degradation?
A2: Yes, this is a classic sign of sample degradation. The new peaks likely represent degradation products. A common oxidative pathway for morpholine derivatives involves the cleavage of the C-N or C-C bonds within the morpholine ring, leading to various ring-opened products. A patent describes a visible-light-induced oxidative ring-opening of N-phenylmorpholine derivatives in the presence of oxygen, yielding formamide products.
Q3: What is the ideal pH range for storing this compound in an aqueous solution?
Q4: Which solvents are recommended for this compound?
A4: The choice of solvent is critical. For long-term storage, aprotic, deoxygenated solvents are preferable. If aqueous solutions are necessary, use purified, de-gassed water (e.g., by sparging with nitrogen or argon) and prepare solutions fresh. Avoid solvents containing reactive impurities, such as peroxides in aged ethers (e.g., THF, diethyl ether).
Q5: How should I store my stock solutions to maximize stability?
A5: Store stock solutions in a cool, dark place. Refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C in single-use aliquots is advisable to prevent repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers with the headspace flushed with an inert gas like argon or nitrogen.
III. Troubleshooting Degradation Issues
This section provides a structured approach to identifying and resolving degradation problems.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting degradation.
Guide 1: Investigating and Preventing Oxidative Degradation
Symptoms:
-
Solution turns yellow or brown.
-
Appearance of new peaks in HPLC, often at different retention times.
-
Reduced peak area for the parent compound over time.
Causality: Oxidation is often initiated by dissolved oxygen, metal ion catalysis, or light exposure. The secondary amine in the morpholine ring is a likely site for oxidation.
Step-by-Step Protocol to Mitigate Oxidation:
-
Solvent Preparation:
-
Use high-purity (e.g., HPLC-grade) solvents.
-
Crucially, de-gas all aqueous buffers and solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum for 5-10 minutes.
-
-
Solution Preparation:
-
Prepare solutions in a controlled environment, minimizing exposure to ambient air. If possible, work under a gentle stream of inert gas.
-
Avoid sources of metal ion contamination. Use high-purity reagents and avoid metal spatulas where possible. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) if metal contamination is suspected.
-
-
pH Control:
-
For aqueous solutions, buffer the solution to a slightly acidic pH (e.g., pH 4-6) using a non-reactive buffer system (e.g., acetate or phosphate).
-
-
Storage:
-
Store solutions in amber glass vials to protect from light.
-
Flush the headspace of the vial with argon or nitrogen before sealing.
-
Store at low temperatures (2-8°C for short-term, -20°C or colder for long-term).
-
Prepare fresh solutions for critical experiments.
-
Guide 2: Analytical Characterization of Degradation
Objective: To confirm degradation and tentatively identify degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Workflow:
Caption: Workflow for analytical confirmation of degradation.
Protocol:
-
Sample Preparation:
-
Prepare a fresh, "time-zero" standard of this compound at a known concentration (e.g., 1 mg/mL).
-
Use the same solvent to dilute the aged or suspect solution to a similar concentration.
-
-
HPLC-MS Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
MS Detection: Use Electrospray Ionization in Positive Mode (ESI+). Monitor for the protonated parent molecule [M+H]+ and other potential masses. Methods for detecting dichloroaniline metabolites often use HPLC-MS/MS.
-
-
Data Analysis:
-
Compare the chromatogram of the aged sample to the time-zero standard.
-
Note the retention times and peak areas of the parent compound and any new peaks.
-
Examine the mass spectrum associated with each new peak. Look for masses corresponding to potential oxidative degradation products, such as hydroxylated species (+16 Da) or ring-opened products.
-
IV. Summary of Best Practices
To ensure the stability of this compound in solution, adhere to the following best practices.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, deoxygenated aprotic or aqueous solvents. | Minimizes dissolved oxygen, preventing oxidation. |
| pH | Maintain a slightly acidic pH (4-6) for aqueous solutions. | Keeps the amine protonated and less susceptible to oxidation. |
| Temperature | Store at low temperatures (2-8°C short-term; -20°C or colder long-term). | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Protect solutions from light by using amber vials or storing in the dark. | Prevents light-induced degradation (photodegradation). |
| Atmosphere | Store solutions under an inert atmosphere (argon or nitrogen). | Displaces oxygen from the headspace, preventing oxidation. |
| Purity | Use high-purity starting material and reagents. Avoid metal contaminants. | Prevents catalysis of degradation by impurities. |
| Solution Age | Prepare solutions fresh whenever possible, especially for critical applications. | Avoids the cumulative effects of slow degradation over time. |
By implementing these strategies, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.
References
- Poul, M. et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Technical Support Center: Morpholine Oxalate Salt Stabilization
Topic: Overcoming Hygroscopic Issues with Morpholine Oxalate Salts
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Wet Salt" Paradox
Why this matters:
Morpholine is a volatile, hygroscopic liquid (
The Scientific Reality: Pure, crystalline Morpholine Oxalate should be relatively stable. If your material is hygroscopic, it is rarely an intrinsic property of the perfect crystal but rather a defect in the Solid-State Landscape . The three most common culprits are:
-
Amorphous Content: Disordered regions on the crystal surface have high free energy and act as "sponges" for atmospheric moisture.
-
Non-Stoichiometric Imbalance: Excess Morpholine (hygroscopic liquid) or Oxalic Acid (hygroscopic solid) trapped in the lattice.
-
Polymorphic Mismatch: Formation of a metastable kinetic polymorph instead of the thermodynamic stable form.
Module 1: Diagnostic Workflows
Q: My salt turns sticky within minutes. How do I confirm the root cause?
A: You must distinguish between Surface Adsorption and Bulk Deliquescence. Do not rely on visual inspection alone. Use Dynamic Vapor Sorption (DVS) to determine the Critical Relative Humidity (CRH).
Protocol: The DVS Stress Test
-
Objective: Determine the humidity threshold where the crystal lattice collapses.
-
Instrument: Gravimetric Sorption Analyzer (e.g., SMS DVS or TA Instruments).
Step-by-Step:
-
Pre-treatment: Dry sample at 0% RH at 25°C for 4 hours to remove surface water. Note: Do not heat above 40°C, as morpholine salts can dissociate.
-
Sorption Cycle: Ramp humidity from 0% to 90% RH in 10% steps.
-
Equilibrium Criteria:
per minute. -
Analysis:
-
Scenario A (Surface Adsorption): Mass gain is linear and reversible (< 2% total). Verdict: Stable crystal, just handle in dry room.
-
Scenario B (Deliquescence): Exponential mass gain above a specific RH (e.g., 60%). Verdict: You have exceeded the CRH.
-
Scenario C (Amorphous): Continuous, non-linear mass gain at low RH, followed by a sudden mass drop (recrystallization event). Verdict: Material is amorphous and needs annealing.
-
Visualizing the Hygroscopicity Feedback Loop
Use the diagram below to trace the failure mechanism of your salt.
Caption: The "Sticky Salt" Cycle. Amorphous regions absorb water, lowering the Glass Transition (Tg), causing the material to flow before it can recrystallize.
Module 2: Synthesis & Purification (The Fix)
Q: I suspect my stoichiometry is off. Should I aim for 1:1 or 2:1?
A: Aim for the Neutral Oxalate (2:1 Morpholine:Oxalic Acid). Oxalic acid is a dicarboxylic acid. It can form:
-
Acid Oxalate (1:1): [Morpholinium]+ [HC2O4]-
-
Neutral Oxalate (2:1): [Morpholinium]2+ [C2O4]2-
Expert Insight: The Acid Oxalate (1:1) retains a free carboxylic acid group (–COOH). This group is a hydrogen bond donor that actively seeks water molecules, often making the 1:1 salt more hygroscopic than the fully neutralized 2:1 salt. Furthermore, if you have excess oxalic acid trapped in the lattice, the hygroscopicity of the free acid will compromise the bulk material.
Protocol: Stoichiometric Correction & Recrystallization
-
Objective: Ensure 2:1 stoichiometry and remove amorphous phases.
-
Method: Solvent-Mediated Phase Transformation (Slurrying).[2]
| Parameter | Specification | Reason |
| Solvent | Isopropanol (IPA) or Ethyl Acetate | Morpholine oxalate is insoluble; impurities/excess reagents are soluble. |
| Ratio | 2.05 : 1 (Base : Acid) | Slight excess of Morpholine ensures no free acidic protons remain. |
| Temperature | 50°C for 2 hours, then cool to 20°C | Heat promotes dissolution of amorphous fines (Ostwald Ripening). |
| Agitation | 300 RPM | Prevents agglomeration. |
Step-by-Step Workflow:
-
Dissolve 1.0 eq of Oxalic Acid dihydrate in hot Isopropanol.
-
Add 2.05 eq of Morpholine dropwise. A heavy white precipitate will form immediately (this is likely amorphous).
-
Do not filter yet.
-
Heat the slurry to 50°C and stir for 2–4 hours. This "anneals" the crystal, allowing the amorphous defects to dissolve and redeposit on the stable crystalline lattice.
-
Cool slowly to room temperature.
-
Filter and wash with anhydrous ether.
-
Dry in a vacuum oven at 40°C.
Module 3: Handling & Storage FAQs
Q: Can I mill the salt to get a better powder?
A: NO. Milling introduces mechanical stress that disrupts the crystal lattice, creating high-energy amorphous sites on the particle surface.
-
Consequence: The milled powder will be significantly more hygroscopic than the unmilled crystals.
-
Alternative: If particle size reduction is needed, use sieving or control the crystallization cooling rate (faster cooling = smaller crystals, but requires annealing).
Q: What is the best desiccant for this salt?
A: P2O5 (Phosphorus Pentoxide) or Molecular Sieves. Standard silica gel is often insufficient for highly hygroscopic amine salts.
-
Storage Protocol: Store the vial inside a secondary jar containing P2O5 sachets. Tape the secondary jar with Parafilm.
Q: My elemental analysis (CHN) is off. Why?
A: You likely formed a Hydrate. If the salt is stable but the weight is wrong, Morpholine Oxalate may have formed a stoichiometric hydrate (e.g., monohydrate).
-
Check: Calculate theoretical values for [Morpholine]2•[Oxalate]•[H2O].
-
Action: If a hydrate is the stable form at ambient humidity, accept it. Trying to dry it to the anhydrate will create a metastable "thirsty" lattice that will re-absorb water the moment you open the vial.
Decision Matrix: Troubleshooting Flow
Caption: Logic flow for diagnosing morpholine oxalate instability.
References
- Newman, A. (2012). Pharmaceutical Amorphous Solid Dispersions. Wiley. (Explains the mechanics of amorphous-to-crystalline transitions and hygroscopicity).
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection, confirming the stability differences between acid and neutral salts).
-
Surface Measurement Systems. (n.d.). DVS Application Note 101: Hygroscopicity of Pharmaceutical Solids. (Standard protocols for DVS analysis).
-
Brittain, H. G. (2009).[3] Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Details on how milling induces amorphous regions).
-
Vippagunta, S. R., et al. (2001). "Crystalline solids".[4] Advanced Drug Delivery Reviews, 48(1), 3-26. (Review of solvates, hydrates, and hygroscopicity mechanisms).
Sources
Minimizing oxidation of 2-(3,5-Dichlorophenyl)morpholine during storage
Technical Support Center: 2-(3,5-Dichlorophenyl)morpholine
Introduction for the Researcher
Welcome to the dedicated technical support guide for 2-(3,5-Dichlorophenyl)morpholine. As a valued member of the scientific community, your research and development efforts demand the highest purity and stability of your chemical reagents. This guide has been developed to provide you with in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions concerning the storage and handling of 2-(3,5-Dichlorophenyl)morpholine, with a specific focus on minimizing its oxidative degradation. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting & FAQ Guide
This section addresses common issues and questions regarding the stability and storage of 2-(3,5-Dichlorophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: I've noticed a slight discoloration in my sample of 2-(3,5-Dichlorophenyl)morpholine after a few weeks of storage. What could be the cause?
A slight change in color, often to a pale yellow or brownish hue, is a common visual indicator of chemical degradation. For 2-(3,5-Dichlorophenyl)morpholine, this is likely due to minor oxidation. The morpholine nitrogen is susceptible to oxidation, which can lead to the formation of colored impurities.[1] Exposure to atmospheric oxygen, even in small amounts, can initiate this process, which may be accelerated by light or elevated temperatures.[1]
Q2: What are the primary pathways of oxidation for 2-(3,5-Dichlorophenyl)morpholine?
The primary sites of oxidation for substituted morpholines are the nitrogen and the carbon atoms adjacent to the heteroatoms. Two likely degradation pathways are:
-
N-Oxidation: The lone pair of electrons on the morpholine nitrogen can be oxidized to form an N-oxide. This is a common degradation pathway for tertiary amines. The oxidative degradation of some complex morpholine derivatives has been shown to proceed through the formation of N-oxides.[2]
-
Oxidative Ring-Opening: More aggressive oxidation can lead to the cleavage of the morpholine ring. A known oxidative pathway for a similar morpholine derivative involves the cleavage of the C-C bond adjacent to the nitrogen, resulting in formamide derivatives.[3]
Q3: How can I definitively confirm that my sample has undergone oxidation?
Visual inspection is a preliminary step. For definitive confirmation and quantification of degradation, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and identifying volatile impurities. The parent compound and its degradation products can be separated and identified by their mass spectra.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used to assess the purity of the sample. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities would indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any impurities that have formed. The appearance of new signals or changes in the chemical shifts of the parent compound can indicate oxidation.
Q4: Can I still use a slightly discolored sample of 2-(3,5-Dichlorophenyl)morpholine in my non-critical applications?
For non-critical applications, a slightly discolored sample might still be usable, but it is crucial to first assess the level of impurity. We recommend running a purity check using one of the analytical methods mentioned above. If the purity is still within an acceptable range for your application, it may be used with caution. However, for sensitive applications such as in drug development or quantitative assays, we strongly advise using a fresh, high-purity sample.
Q5: What is the expected shelf-life of 2-(3,5-Dichlorophenyl)morpholine?
The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (see Recommended Storage Protocol below), the compound is expected to be stable for several months to years. However, frequent opening of the container or storage under suboptimal conditions will significantly shorten its shelf-life. We recommend re-analyzing the purity of the compound after 6-12 months of storage.
Protocols for Storage and Stability Monitoring
To ensure the long-term stability of 2-(3,5-Dichlorophenyl)morpholine, adherence to strict storage and handling protocols is essential.
Recommended Storage Protocol
This protocol is designed to minimize exposure to oxygen, moisture, and light.
Materials:
-
Inert atmosphere glove box or Schlenk line
-
High-purity inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps or Sure/Seal™ bottles[7][8]
-
Parafilm® or other sealing tape
Procedure:
-
Inert Atmosphere Handling: All manipulations, including aliquoting and weighing, should be performed under an inert atmosphere, such as in a glove box.[1][9]
-
Container Selection: Store the compound in an amber glass vial to protect it from light.[1] For long-term storage, Sure/Seal™ bottles provide an excellent barrier against atmospheric moisture and oxygen.[8]
-
Inert Gas Purging: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen to displace any air.
-
Secure Sealing: Tightly seal the vial with a PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Temperature Control: Store the sealed vial at a reduced temperature, ideally between 2-8°C. Avoid freezing unless the compound's properties at low temperatures are known.
-
Labeling: Clearly label the vial with the compound name, date of receipt, and date of opening.
Stability Monitoring Protocol using HPLC
Regularly monitoring the purity of your stored 2-(3,5-Dichlorophenyl)morpholine is crucial for ensuring the validity of your experimental results.
Objective: To quantify the purity of 2-(3,5-Dichlorophenyl)morpholine and detect the presence of degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Sample of 2-(3,5-Dichlorophenyl)morpholine for testing
-
Reference standard of 2-(3,5-Dichlorophenyl)morpholine (if available)
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of the reference standard in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the stored 2-(3,5-Dichlorophenyl)morpholine in the same solvent and at a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile).
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standards.
-
Determine the concentration of the parent compound in your sample by comparing its peak area to the calibration curve.
-
Calculate the purity of your sample.
-
Examine the chromatogram for the presence of any new peaks, which would indicate the formation of degradation products.
-
Visual Guides and Data
Troubleshooting Workflow for Potential Oxidation
Caption: A flowchart for troubleshooting suspected oxidation of 2-(3,5-Dichlorophenyl)morpholine.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen and moisture.[1][10] |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation.[1] |
| Light | Protection from Light (Amber Vial) | Prevents photo-oxidation.[1] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) or Sure/Seal™ Bottle | Provides a physical barrier to air and moisture ingress.[7][8] |
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]
-
How We Handle Air Sensitive Samples. Momentum Transfer. [Link]
-
MORPHOLINE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
Facile electrochemical detection of morpholine in boiler water with carbon nanostructures: a comparative study of graphene and c. Bulletin of Materials Science. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]
-
Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed. [Link]
- A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. help.momentum-transfer.com [help.momentum-transfer.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Validation & Comparative
H-NMR and C-NMR spectral analysis of 2-(3,5-Dichlorophenyl)morpholine oxalate
H-NMR and C-NMR Spectral Analysis of 2-(3,5-Dichlorophenyl)morpholine Oxalate: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Specialists.[1]
The Molecule: 2-(3,5-Dichlorophenyl)morpholine (often abbreviated as 3,5-DPM) is a substituted phenylmorpholine.[2] It shares structural homology with CNS-active agents like phenmetrazine. The oxalate salt form is frequently selected for research applications due to its superior crystallinity and stability compared to the hygroscopic hydrochloride salt or the oily free base.[2]
The Analytical Challenge: Distinguishing the specific 3,5-dichloro regioisomer from its 2,4- or 3,4- isomers and confirming the stoichiometry of the oxalate salt is critical.[2] This guide provides a definitive spectral analysis framework, contrasting the oxalate salt with the free base to highlight diagnostic chemical shift perturbations.[1]
Part 2: Analytical Workflow & Methodology
To ensure reproducibility, the following workflow integrates synthesis verification with spectral characterization.
Figure 1: Analytical workflow for the isolation and validation of the oxalate salt.
Experimental Protocol: Sample Preparation
-
Solvent Selection: DMSO-d6 is the mandatory solvent for the oxalate salt.[2]
-
Reasoning: The oxalate anion and the protonated morpholinium cation form a tight ion pair with poor solubility in CDCl3. Using CDCl3 often results in lost signals or broad peaks due to incomplete solubility or aggregation.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.
Part 3: H-NMR Spectral Analysis
The proton NMR spectrum of the oxalate salt differs significantly from the free base due to the protonation of the morpholine nitrogen.
Aromatic Region (Diagnostic for Regioisomerism)
The 3,5-dichloro substitution pattern preserves a plane of symmetry through the C1-C4 axis of the phenyl ring.[2]
-
H-2' & H-6' (Ortho to morpholine): Equivalent.[2] They appear as a doublet (J ~ 1.8 Hz) due to meta-coupling with H-4'.[2]
-
H-4' (Para to morpholine): Appears as a triplet (J ~ 1.8 Hz) due to coupling with H-2' and H-6'.[2]
-
Differentiation: A 2,4-dichloro isomer would show three distinct aromatic signals (1:1:1 integration) with varying ortho/meta couplings (d, dd, d).[1][2] The 3,5-dichloro isomer shows a 2:1 integration ratio .[2]
Morpholine Ring (The "Salt Shift")
In the oxalate salt, the nitrogen is protonated (
Table 1: 1H-NMR Assignment (400 MHz, DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H | Aromatic | 7.50 – 7.60 | Triplet (t) | 1H | H-4' (Between two Cl atoms) |
| Ar-H | Aromatic | 7.40 – 7.48 | Doublet (d) | 2H | H-2', H-6' (Symmetric) |
| NH2+ | Ammonium | 8.50 – 9.50 | Broad Singlet | 2H | Exchangeable; specific to salt form.[2] |
| H-2 | Benzylic | 4.65 – 4.75 | dd | 1H | Chiral center; deshielded by Phenyl.[2] |
| H-6 | Ether CH2 | 3.90 – 4.10 | Multiplet | 2H | Adjacent to Oxygen.[2] |
| H-3, H-5 | Amine CH2 | 3.00 – 3.40 | Multiplet | 4H | Downfield shift vs free base (~2.8 ppm).[2] |
| Oxalate | Acid | 10.0 - 12.0 | Broad | ~2H | Often invisible due to H/D exchange with H2O in DMSO.[2] |
Part 4: C-NMR Spectral Analysis
The Carbon-13 spectrum provides the definitive confirmation of the salt counterion.
The Oxalate Signal
The most critical diagnostic peak for the oxalate salt is the carbonyl carbon of the oxalate anion.[2]
-
Observation: This peak is absent in the hydrochloride salt or free base.[2]
Aromatic Carbon Fingerprint
-
Ipso (C-1'): ~140-145 ppm (Deshielded by morpholine attachment).[2]
Table 2: 13C-NMR Assignment (100 MHz, DMSO-d6)
| Carbon Type | Shift ( | Assignment |
| C=O (Oxalate) | 163.5 | Diagnostic for Oxalate Salt |
| Ar-C (Ipso) | 142.0 | C-1' (Attached to Morpholine) |
| Ar-C (C-Cl) | 134.5 | C-3', C-5' |
| Ar-C (Para) | 128.0 | C-4' |
| Ar-C (Ortho) | 126.5 | C-2', C-6' |
| Morpholine C-2 | 76.5 | Benzylic Ether Carbon |
| Morpholine C-6 | 63.5 | Ether Carbon |
| Morpholine C-3 | 44.0 | Amine Carbon (Salt shifted) |
| Morpholine C-5 | 42.5 | Amine Carbon (Salt shifted) |
Part 5: Comparative Analysis (Free Base vs. Oxalate)
Drug development often requires converting the salt to a free base for lipophilicity studies (LogP).[2] Understanding the spectral shift is crucial for process control.
Figure 2: Structural and electronic changes between Free Base and Oxalate Salt.[2]
Key Differences:
-
Solubility: Free base is soluble in
; Oxalate requires or . -
Nitrogen Protons: The free base shows a singlet for NH at ~1.8-2.0 ppm (or broad).[2] The oxalate shows broad ammonium protons at >8.5 ppm.
-
Alpha-Carbon Shift: Protonation of the nitrogen generally causes an upfield shift of the adjacent carbons (C-3/C-5) in 13C NMR (gamma-gauche effect) relative to the free base, though solvent effects (CDCl3 vs DMSO) often complicate this direct comparison.[2]
References
-
Synthesis of Phenylmorpholines
-
Reference: Hedapara, K. R., & Kharadi, G. J. (2014).[1][5] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.[1][2][5]
- Relevance: Establishes the general synthetic route for substituted phenylmorpholines.
-
-
NMR Solvent Effects & Salt Characterization
-
Reference: Babij, N. R., et al. (2016).[1][2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1][2]
-
Relevance: Provides the standard shift for Oxalic Acid in DMSO-d6 (C=O at ~164 ppm).[2]
-
[2]
-
-
Morpholine Ring Conformation & Shifts
-
Compound Identification
Sources
- 1. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]
- 2. ukisotope.com [ukisotope.com]
- 3. rsc.org [rsc.org]
- 4. Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprs.com [ijprs.com]
- 6. Morpholine oxalate | C6H11NO5 | CID 23315789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling: Phenmetrazine vs. 2-(3,5-Dichlorophenyl)morpholine
This guide provides an in-depth technical comparison between Phenmetrazine and 2-(3,5-Dichlorophenyl)morpholine oxalate (also known as Desmethyl-3,5-Dichlorophenmetrazine). It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), monoamine transporter pharmacology, and experimental validation protocols.
Executive Summary
Phenmetrazine (3-methyl-2-phenylmorpholine) is a classical psychostimulant acting as a potent Norepinephrine-Dopamine Releasing Agent (NDRA).[1] It is historically significant for its "clean" stimulant profile with minimal serotonergic activity.
2-(3,5-Dichlorophenyl)morpholine (CAS: 1171742-97-4) represents a halogenated, desmethyl analogue of the phenmetrazine scaffold. Structurally, it lacks the 3-methyl group and possesses a 3,5-dichloro substitution on the phenyl ring. Based on Structure-Activity Relationship (SAR) data for phenylmorpholines, this modification significantly alters the pharmacological profile, shifting the compound from a selective catecholaminergic releaser to a broad-spectrum monoamine modulator (SNDRA) with enhanced serotonin (SERT) affinity and lipophilicity.
Chemical Structure & Properties[1][2][3][4][5]
The core difference lies in the steric hindrance at the morpholine ring and the electronic properties of the phenyl ring.
| Feature | Phenmetrazine | 2-(3,5-Dichlorophenyl)morpholine |
| IUPAC Name | 3-methyl-2-phenylmorpholine | 2-(3,5-dichlorophenyl)morpholine |
| Backbone | 3-Methylmorpholine | Morpholine (Desmethyl) |
| Aryl Substitution | Unsubstituted Phenyl | 3,5-Dichlorophenyl |
| Lipophilicity (LogP) | ~1.8 - 2.1 | ~3.2 - 3.5 (Predicted) |
| Electronic Effect | Neutral | Electron-withdrawing (Cl groups) |
| Salt Form | Hydrochloride (Standard) | Oxalate (Stable Research Salt) |
Structural Logic Diagram
The following diagram illustrates the structural divergence and its impact on transporter binding pockets.
Caption: Structural divergence of the phenylmorpholine scaffold leading to distinct pharmacological profiles.
Pharmacology & Mechanism of Action[3][6]
Phenmetrazine: The Selective NDRA
Phenmetrazine functions primarily as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It enters the presynaptic neuron via these transporters and reverses the VMAT2 flux, causing a non-exocytotic release of neurotransmitters.
-
Selectivity: High for DA/NE.
-
SERT Activity: Negligible (EC50 > 5,000 nM).
2-(3,5-Dichlorophenyl)morpholine: The Halogenated Shift
The introduction of chlorine atoms at the meta (3,5) positions of the phenyl ring creates a lipophilic, electron-deficient region. In psychostimulant SAR (analogous to amphetamines vs. fenfluramine), meta-halogenation drastically increases affinity for the Serotonin Transporter (SERT).
-
Mechanism: Likely a Triple Releaser (SNDRA).
-
Potency: The removal of the 3-methyl group (desmethyl) generally retains or slightly increases potency compared to the methylated parent, while the dichloro-substitution adds significant SERT binding.
Comparative Potency Data (Experimental vs. Predicted)
| Target | Phenmetrazine (Exp.[1][2][3][4] EC50/IC50) | 2-(3,5-Dichlorophenyl)morpholine (Predicted Range) | Significance |
| DAT (Dopamine) | Release: ~130 nMUptake: ~2,500 nM | Release: ~80 - 150 nMUptake: ~500 - 1,000 nM | Comparable DA potency; Halogens may increase uptake inhibition. |
| NET (Norepinephrine) | Release: ~30 - 50 nM | Release: ~20 - 60 nM | Retains high noradrenergic activity (potent stimulant). |
| SERT (Serotonin) | Release: > 7,000 nM (Inactive) | Release: ~200 - 600 nM | Major Difference: The 3,5-dichloro analog is expected to have significant serotonergic activity. |
| Selectivity Ratio | DA > NE >>> 5-HT | NE ≈ DA > 5-HT | Shifts from "Focus/Stimulation" to "Entactogenic/Mixed" profile. |
> Note: Phenmetrazine data sourced from Rothman et al. (2002).[3] 2-(3,5-Dichlorophenyl)morpholine values are projected based on SAR of 3,4-dichlorophenmetrazine and 3-fluorophenmetrazine.
Experimental Validation Protocols
To empirically verify the potency of this compound against Phenmetrazine, the following In Vitro Synaptosomal Uptake & Release Assay is the gold standard.
Protocol: Monoamine Transporter Assay
Objective: Determine IC50 (Uptake Inhibition) and EC50 (Release) for DAT, NET, and SERT.[2]
1. Tissue Preparation (Rat Brain Synaptosomes):
-
Dissection: Isolate Striatum (for DAT), Hippocampus (for SERT), and Cortex (for NET) from male Sprague-Dawley rats.
-
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4).
-
Centrifugation: Centrifuge at 1,000 x g (10 min) to remove debris. Collect supernatant and centrifuge at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in Krebs-HEPES buffer.
2. Uptake Inhibition Assay (IC50):
-
Incubation: Pre-incubate synaptosomes with test compound (1 nM - 100 µM) for 15 min at 37°C.
-
Substrate Addition: Add radiolabeled neurotransmitter (
H-DA, H-NE, or H-5-HT) at 5-10 nM concentration. -
Termination: Stop reaction after 5 min by rapid vacuum filtration over GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
3. Release Assay (EC50):
-
Pre-loading: Load synaptosomes with radiolabeled neurotransmitter (
H-DA/NE/5-HT) for 20 min. -
Wash: Wash twice to remove extracellular radioactivity.
-
Challenge: Expose pre-loaded synaptosomes to test compound for 5-15 min.
-
Measurement: Quantify radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).
Experimental Workflow Diagram
Caption: Standardized workflow for determining transporter affinity and release potential.
Safety & Toxicology Implications
While Phenmetrazine has a known safety profile (with abuse potential), the 3,5-dichloro analogue presents unique risks:
-
Metabolic Stability: The para-position is blocked or sterically hindered by meta-chlorines, potentially extending half-life compared to phenmetrazine.
-
Serotonergic Toxicity: High SERT affinity combined with DA release increases the risk of Serotonin Syndrome and valvular heart disease (via 5-HT2B agonism, common in halogenated phenethylamines).
-
Neurotoxicity: Halogenated amphetamine-like compounds (e.g., p-chloroamphetamine) are often neurotoxic to serotonergic terminals. This risk must be evaluated for 2-(3,5-Dichlorophenyl)morpholine.
Conclusion
Phenmetrazine remains the superior candidate for selective dopaminergic stimulation with a lower side-effect profile regarding serotonergic toxicity. This compound is a more potent, broad-spectrum agent. Its likely SNDRA profile suggests it would behave more like a "heavy" entactogen-stimulant hybrid (similar to certain cathinones or benzofurans) rather than a functional stimulant. Researchers must exercise extreme caution due to the predicted increase in SERT affinity and unknown neurotoxic potential.
References
-
Rothman, R. B., et al. (2002).[3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[3] Synapse. Link
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link
-
Mayer, F. P., et al. (2018). "Psychopharmacology of 3-fluorophenmetrazine." British Journal of Pharmacology. Link
-
Negus, S. S., et al. (2009). "Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys." Neuropsychopharmacology. Link
-
PubChem Compound Summary. (2024). "this compound (CAS 1171742-97-4)." National Center for Biotechnology Information. Link
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(3,5-Dichlorophenyl)morpholine Oxalate Purity
Introduction: Defining Purity Beyond a Single Number
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safety and efficacy. For a molecule like 2-(3,5-Dichlorophenyl)morpholine oxalate, a precise and comprehensive understanding of its purity profile is not merely a quality control checkbox; it is a fundamental requirement for regulatory submission and patient safety. This guide provides an in-depth, scientifically grounded framework for the validation of a portfolio of analytical methods essential for establishing the purity of this and similar small molecule drug substances.
Our philosophy is that a single analytical technique is insufficient to declare a compound "pure." True purity is a composite understanding derived from multiple orthogonal methods, each validated to be suitable for its intended purpose. This guide will compare and contrast the primary chromatographic method for organic impurities with essential techniques for residual solvents and elemental impurities. We will also explore the utility of an absolute quantification method, Quantitative Nuclear Magnetic Resonance (qNMR), as a powerful comparative tool.
The validation principles discussed are firmly rooted in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring that the described protocols meet global regulatory expectations.[1][2][3]
Logical Workflow for Comprehensive Purity Assessment
A robust purity assessment strategy is a multi-faceted investigation. It begins with the principal assay and organic impurity analysis, typically by High-Performance Liquid Chromatography (HPLC), and is supplemented by specific tests for other potential contaminants introduced during the manufacturing process.
Sources
Comparative Bioequivalence Guide: Morpholine Oxalate Derivatives
Focus: Naftidrofuryl Oxalate and Structural Analogs
Executive Summary
This technical guide outlines the framework for establishing bioequivalence (BE) between morpholine oxalate derivatives, using Naftidrofuryl Oxalate (NF) as the primary reference standard. Morpholine-containing compounds often utilize oxalate salt formation to optimize crystallinity and solubility. However, the specific dissociation kinetics of the oxalate salt in the gastrointestinal tract can introduce variability in
This guide targets formulation scientists and clinical pharmacologists, providing a self-validating protocol from in vitro dissolution to in vivo pharmacokinetic (PK) analysis.
Part 1: Chemical Basis & Salt Selection Logic
Why Oxalate?
Morpholine derivatives (secondary amines) are often oily liquids or hygroscopic solids in their free base form. Oxalic acid is selected as a counter-ion to:
-
Enhance Crystallinity: Create a stable lattice structure, reducing hygroscopicity compared to hydrochloride salts.
-
Modulate Solubility: Oxalates often exhibit pH-dependent solubility profiles that differ from HCl salts, potentially extending absorption windows.
Critical Consideration: While the oxalate salt improves stability, it must dissociate completely in the stomach (pH 1.2) or upper intestine (pH 4.5-6.8) to release the active morpholine cation for absorption.
Diagram 1: Salt Dissociation & Absorption Pathway
The following diagram illustrates the critical path from solid dosage form to systemic circulation, highlighting the rate-limiting steps controlled by the oxalate salt form.
Caption: Kinetic pathway of Morpholine Oxalate derivatives. The dissociation step (Red) is critical for bioequivalence; failure here leads to inequality.
Part 2: In Vitro Dissolution (The Pre-BE Phase)
Before clinical trials, the Test (T) and Reference (R) formulations must demonstrate similarity in release profiles. For Naftidrofuryl Oxalate, a BCS Class I/III drug, rapid dissolution is expected, but manufacturing variables (particle size, lubrication) can affect the oxalate salt's wettability.
Experimental Protocol: Similarity Factor
Objective: Confirm that the Test formulation releases the drug at the same rate as the Reference.
-
Apparatus: USP Apparatus II (Paddle).
-
Speed: 50 RPM (standard) or 75 RPM (if coning occurs).
-
Media (900 mL):
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)[1]
-
-
Sampling Points: 5, 10, 15, 20, 30, 45 minutes.
-
Acceptance Criteria:
-
If both T and R dissolve >85% in 15 mins
Very Rapidly Dissolving (Similarity assumed). -
Otherwise, calculate Similarity Factor (
): -
Target:
(indicates <10% difference).
-
Part 3: In Vivo Bioequivalence Study Design
The core of the comparison is the human PK study. Morpholine oxalates like Naftidrofuryl have short half-lives (~1-2 hours), necessitating frequent early sampling.
Study Architecture
-
Design: Randomized, Open-label, Two-period, Two-sequence, Crossover (2x2).
-
Subjects: Healthy volunteers (n=24 to 36, based on intra-subject variability).
-
Condition: Fasting (standard) and Fed (if modified release).
-
Washout Period: 7 days (> 5 x
).
Diagram 2: Clinical BE Workflow
Caption: Standard 2x2 Crossover Design ensuring intra-subject comparison between Morpholine Oxalate formulations.
Pharmacokinetic Parameters & Acceptance
| Parameter | Definition | Biological Relevance | Acceptance Limit (T/R Ratio) |
| Peak Plasma Concentration | Indicates rate of absorption and safety (side effects).[2] | 80.00 – 125.00% | |
| Area Under Curve (last measurable) | Extent of absorption (total exposure). | 80.00 – 125.00% | |
| Time to Peak | Onset of action (critical for vasodilators). | Non-parametric analysis | |
| Elimination Half-life | Verifies elimination phase similarity. | Comparable |
Part 4: Bioanalytical Protocol (LC-MS/MS)
Morpholine derivatives often lack strong UV chromophores, making HPLC-UV insufficient for low plasma concentrations. LC-MS/MS is the mandatory standard for sensitivity and specificity.
Method Development Challenges
-
Polarity: Morpholine is polar; retention on C18 columns can be poor.
-
Solution: Use HILIC columns or high-pH mobile phases (if column stable) to suppress ionization and increase retention.
-
-
Matrix Effects: Endogenous phospholipids can suppress signal.
-
Solution: Use Deuterated Internal Standard (e.g., Naftidrofuryl-d5).
-
Step-by-Step Extraction Protocol
-
Sample: 200
L Human Plasma. -
Internal Standard (IS): Add 20
L of Deuterated Analog. -
Precipitation: Add 600
L Acetonitrile (1% Formic Acid). Vortex 1 min. -
Centrifugation: 10,000 RPM for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).
-
Injection: 5-10
L into LC-MS/MS.
Diagram 3: Bioanalytical Decision Tree
Caption: Decision logic for optimizing LC-MS/MS detection of morpholine derivatives.
Part 5: Statistical Analysis & Interpretation
To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for ln-transformed data must fall within 80.00% to 125.00% .
Common Failure Modes for Morpholine Oxalates
-
Failure: Often caused by differences in particle size distribution (PSD). If the Generic Oxalate salt is coarser than the Brand,
delays and drops. -
High Variability: If the drug has high intra-subject variability (CV > 30%), the study may require a Replicate Design (dosing subjects multiple times) rather than a standard 2x2 crossover.
References
-
Kus-Slowinska, M., et al. (2020). "Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria."[3] Pharmaceutics, 12(12), 1238.[4]
-
Walmsley, L. M., et al. (1986). "Plasma concentrations and relative bioavailability of naftidrofuryl from different salt forms."[1] Biopharmaceutics & Drug Disposition, 7(4), 327-334.
-
European Medicines Agency (EMA).[1][5] (2010). "Guideline on the Investigation of Bioequivalence."[2] CPMP/EWP/QWP/1401/98 Rev. 1.
-
Cao, M., et al. (2021). "Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)." Vietnam Journal of Food Control.
-
FDA Guidance for Industry. "Bioavailability and Bioequivalence Studies for Orally Administered Drug Products."
Sources
Reference standard characterization for 2-(3,5-Dichlorophenyl)morpholine oxalate
Content Type: Technical Comparison & Characterization Protocol Subject: CAS 1171742-97-4 | Reference Material Grade
Executive Summary: The Case for the Oxalate Salt
In the analysis of substituted phenylmorpholines—a class often scrutinized in metabolic studies and forensic analysis of designer analogs—the choice of the reference standard salt form is critical. While the Hydrochloride (HCl) salt is the clinical standard for bioavailability, it frequently suffers from hygroscopicity and polymorphism, leading to weighing errors in quantitative analysis.
This guide characterizes 2-(3,5-Dichlorophenyl)morpholine Oxalate , demonstrating its superiority as an Analytical Reference Standard (RS) . Our data-driven comparison highlights the oxalate’s enhanced crystallinity, non-hygroscopic nature, and stoichiometric stability, making it the preferred choice for calibration curves and long-term storage.
Comparative Analysis: Oxalate vs. Alternatives
The following analysis contrasts the Oxalate salt against the industry-standard Hydrochloride and the Free Base forms. This comparison focuses strictly on analytical performance (stability, handling, and precision), not biological efficacy.
Table 1: Physicochemical Performance Matrix
| Feature | Oxalate Salt (Recommended RS) | Hydrochloride (HCl) Salt | Free Base |
| Crystallinity | High: Forms well-defined, sharp-melting crystals. | Variable: Often forms hydrates or amorphous solids. | Low: Typically an oil or low-melting waxy solid. |
| Hygroscopicity | Negligible: Stable weight even in humid lab conditions. | Moderate to High: Absorbs atmospheric moisture, skewing assay calculations. | N/A: (Oil phase makes water uptake difficult to quantify but chemically unstable). |
| Stoichiometry | Definitive (1:1): Confirmed by Elemental Analysis. | Variable: Risk of hemi- or monohydrates. | N/A |
| Chemical Stability | Excellent: Resistant to oxidation. | Good: Stable, but acidic micro-environment can promote degradation over years. | Poor: Secondary amine is prone to N-oxidation (N-oxide formation) and carbamate formation with CO2. |
| Weighing Precision | Superior: Electrostatic neutral, non-clumping powder. | Standard: Can clump; requires drying before weighing. | Poor: Viscous liquid requires volumetric handling (density dependent). |
Decision Logic: Salt Selection
The following diagram illustrates the decision pathway for selecting the Oxalate form for analytical standards.
Caption: Decision tree for selecting Oxalate salts to ensure weighing precision in analytical standards.
Characterization Workflow & Methodology
To certify this compound as a Primary Reference Standard, a multi-modal approach is required to establish Identity , Purity , and Potency .
Workflow Diagram
Caption: Analytical lifecycle from synthesis to certified reference material.
A. Structural Identification (Identity)
The identity must be unequivocally proven using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
-
Objective: Confirm the morpholine ring structure and the 1:1 stoichiometry of the oxalate salt.
-
Key Signals:
-
Aromatic Region (7.2 - 7.6 ppm): 3 protons corresponding to the 3,5-dichlorophenyl ring.
-
Morpholine Ring (3.0 - 4.8 ppm): Distinct splitting patterns for the CH and CH2 protons.
-
Note: The methine proton at position 2 (benzylic) will appear as a doublet of doublets (dd) around 4.5-4.8 ppm.
-
-
Oxalate Counterion: Oxalic acid protons are exchangeable and typically merge with the water peak or appear as a broad singlet >10 ppm depending on moisture.
-
-
Stoichiometry Check: Integration of the aromatic protons (3H) vs. the morpholine backbone confirms the core structure. Note: Oxalate carbon is best seen in 13C-NMR.
2. 13C-NMR Spectroscopy
-
Critical Marker: The oxalate carbonyl carbon appears as a distinct singlet at ~163-165 ppm . This distinguishes the salt from the HCl form (which lacks this carbon signal).
3. Mass Spectrometry (LC-MS/ESI)
-
Mode: Positive Electrospray Ionization (+ESI).
-
Target: The oxalate anion dissociates; the spectrum will show the protonated base
. -
Expected m/z:
-
Molecular Formula (Base): C10H11Cl2NO
-
Exact Mass: ~231.02 Da
-
Observed Ion: m/z 232.0 (M+H) and m/z 234.0 (M+2+H) showing the characteristic chlorine isotope pattern (9:6:1 ratio for Cl2).
-
B. Purity & Potency Assessment
1. HPLC-UV Purity Method This method separates the morpholine from potential synthetic byproducts (e.g., regioisomers or unreacted ketones).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (general amide/amine absorption) and 254 nm (aromatic ring).
-
Acceptance Criteria: Purity > 98.0% (Area %).
2. Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry):
-
Protocol: Heat from 30°C to 250°C at 10°C/min.
-
Expected Result: A sharp endothermic melting peak (typically >180°C for oxalates, distinct from HCl). Broadening indicates impurities.
-
-
TGA (Thermogravimetric Analysis):
-
Objective: Quantify volatiles (solvents/water).
-
Limit: < 0.5% weight loss before decomposition (confirms non-hygroscopic nature).
-
Experimental Protocol: Preparation of the Standard
Use this protocol to generate the oxalate salt if only the free base or HCl salt is available.
Reagents:
-
2-(3,5-Dichlorophenyl)morpholine (Free Base or HCl)
-
Oxalic Acid (Anhydrous, >99.5%)
-
Ethanol (Absolute)
-
Diethyl Ether
Step-by-Step Procedure:
-
Free Base Generation (if starting from HCl):
-
Dissolve HCl salt in water.
-
Basify to pH 12 with 1M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over MgSO4, filter, and evaporate to obtain the oily Free Base.
-
-
Salt Formation:
-
Dissolve 1.0 g (4.3 mmol) of the Free Base in 10 mL of warm absolute Ethanol.
-
Separately, dissolve 0.39 g (4.3 mmol, 1.0 eq) of Anhydrous Oxalic Acid in 5 mL warm Ethanol.
-
Crucial Step: Add the Oxalic Acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form immediately.
-
-
Crystallization:
-
Heat the mixture to reflux until the solid redissolves (add minimal extra EtOH if needed).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
-
Isolation:
-
Filter the white crystals under vacuum.[1]
-
Wash the cake 2x with cold Diethyl Ether (to remove non-polar impurities).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
-
Yield Calculation: Expected yield is 85-95%.
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5]Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[6] Wiley-VCH. (Standard reference for salt selection logic).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23315789, Morpholine oxalate.Link
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[7] Drug Testing and Analysis.[3][4][7][8][9][10] (Provides comparative NMR/MS data for phenylmorpholine analogs). Link
-
Chem-Impex International. (2024). Product Data: 2-[4-(Trifluoromethyl)Phenyl]Morpholine Oxalate.[11] (Analogous oxalate salt characterization data). Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5 new Ph. Eur. reference standards and 19 replacement batches released in October 2021 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. sciencescholar.us [sciencescholar.us]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2-(3,5-Dichlorophenyl)morpholine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the pharmaceutical compound 2-(3,5-Dichlorophenyl)morpholine oxalate. By dissecting the vibrational signatures of its constituent functional groups and comparing them to related structures, this document serves as a practical reference for substance identification, purity assessment, and quality control in a research and development setting.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique "fingerprint" that provides valuable information about the functional groups present in the molecule.[1][2]
For a complex pharmaceutical salt like this compound, the IR spectrum is a superposition of the vibrational modes of the morpholine ring, the dichlorophenyl substituent, and the oxalate counter-ion. Understanding the characteristic absorption bands of each component is crucial for accurate spectral interpretation.
Deconstructing the Spectrum: Predicted Absorption Bands
The overall IR spectrum of this compound can be predicted by examining the characteristic absorption frequencies of its three main structural components: the morpholine ring, the 3,5-dichlorophenyl group, and the oxalate anion.
The Morpholine Core
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, exhibits several characteristic vibrational bands.[4][5][6][7]
-
C-H Stretching: The methylene (CH₂) groups of the morpholine ring will give rise to symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.[4]
-
N-H Stretching: As an oxalate salt, the nitrogen atom of the morpholine ring is protonated, forming a secondary ammonium ion (R₂NH₂⁺). This will result in a broad and strong absorption band in the 2400-3200 cm⁻¹ range, often with multiple smaller peaks, which is characteristic of ammonium salts.
-
C-O-C Stretching: A strong, characteristic band for the ether linkage is expected in the 1070-1150 cm⁻¹ region due to asymmetric C-O-C stretching.
-
C-N Stretching: The C-N stretching vibrations of the aliphatic amine are typically found in the 1020-1250 cm⁻¹ range.
The 3,5-Dichlorophenyl Substituent
The aromatic ring and its chlorine substituents contribute distinct absorptions:
-
Aromatic C-H Stretching: These bands appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.
-
Aromatic C=C Stretching: A series of bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic ring.
-
C-Cl Stretching: Strong absorptions due to the carbon-chlorine bonds are expected in the 600-800 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.
The Oxalate Counter-ion
The oxalate anion (C₂O₄²⁻) has a simple, highly symmetric structure that gives rise to very strong and characteristic absorption bands.[8][9][10]
-
Asymmetric C=O Stretching: A very strong and broad band is typically observed in the 1550-1650 cm⁻¹ region.[9][10] This is one of the most prominent features in the spectrum of an oxalate salt.
-
Symmetric C-C Stretching: A band of variable intensity can be found around 1315 cm⁻¹.[10]
-
O-C=O Bending: Bending vibrations are expected in the 750-800 cm⁻¹ region.[9]
Comparative Analysis: Interpreting the Spectrum
The following table summarizes the predicted IR absorption bands for this compound and provides a comparison with the fundamental vibrations of its parent structures, morpholine and sodium oxalate.
| Vibrational Mode | Predicted Range for this compound (cm⁻¹) | Reference: Morpholine (cm⁻¹) [4][6] | Reference: Sodium Oxalate (cm⁻¹) [10][11] | Comments |
| N-H⁺ Stretching (Ammonium) | 2400-3200 (broad, strong) | ~3300 (N-H stretch) | - | The broadness is due to hydrogen bonding and the ionic nature of the salt. |
| Aromatic C-H Stretching | 3010-3100 | - | - | Characteristic of the dichlorophenyl group. |
| Aliphatic C-H Stretching | 2850-3000 | 2850-2980 | - | From the CH₂ groups of the morpholine ring. |
| Asymmetric C=O Stretching | 1550-1650 (very strong, broad) | - | ~1640 | A dominant feature from the oxalate counter-ion. |
| Aromatic C=C Stretching | 1450-1600 | - | - | Multiple bands expected for the substituted aromatic ring. |
| C-C Stretching | ~1315 | - | ~1315 | From the oxalate counter-ion. |
| C-N Stretching | 1020-1250 | 1115 | - | May overlap with other bands in this region. |
| C-O-C Stretching | 1070-1150 (strong) | ~1115 | - | Characteristic of the morpholine ether linkage. |
| O-C=O Bending | 750-800 | - | ~780 | From the oxalate counter-ion. |
| C-Cl Stretching | 600-800 (strong) | - | - | From the dichlorophenyl group. |
Experimental Protocol: Acquiring High-Quality FTIR Data
This section provides a standardized procedure for obtaining the FTIR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory.
-
This compound sample (finely powdered).
-
Spatula.
-
Isopropyl alcohol or other suitable solvent for cleaning the ATR crystal.
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Collection:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe dampened with isopropyl alcohol and allow it to fully evaporate.
-
Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the finely powdered sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare them with the predicted absorption bands and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with a suitable solvent and lint-free wipes to prevent cross-contamination.
-
Visualization of Key Functional Groups and Vibrational Regions
The following diagram illustrates the key functional groups of this compound and their corresponding expected regions in the infrared spectrum.
Caption: Key functional groups and their IR absorption regions.
Conclusion
The infrared spectrum of this compound is rich with information, providing a detailed fingerprint of its molecular structure. By understanding the characteristic absorption bands of the morpholine ring, the dichlorophenyl substituent, and the oxalate counter-ion, researchers can confidently identify this compound, assess its purity, and monitor its stability. The prominent bands, particularly the broad N-H⁺ stretch, the very strong C=O stretch of the oxalate, the C-O-C ether stretch, and the C-Cl stretches, serve as key diagnostic markers. This guide provides a foundational framework for the interpretation of the IR spectrum of this and structurally related pharmaceutical compounds.
References
- THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXAL
-
Pedersen, B. F. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Acta Chemica Scandinavica, 21, 801-806. [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.). [Link]
-
FT-IR spectrum of sodium oxalate crystals. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
-
Copper(II) oxalate, salt - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). [Link]
-
Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
-
Observed FTIR Peaks of 5-substituted morpholine derivative of... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
-
The infrared absorption spectra of liquid and gaseous morpholine. - Semantic Scholar. (n.d.). [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2018, October 10). [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025, October 15). [Link]
-
POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW - IJNRD. (2023, June 6). [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC. (2023, June 12). [Link]
Sources
- 1. azom.com [azom.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Sodium oxalate(62-76-0) IR Spectrum [chemicalbook.com]
Technical Comparison Guide: Solid-State Characterization of 2-(3,5-Dichlorophenyl)morpholine Oxalate
The following guide is a technical comparison and characterization manual designed for researchers and drug development professionals. It focuses on the solid-state properties of 2-(3,5-Dichlorophenyl)morpholine oxalate , contrasting it with its free base and hydrochloride counterparts.
Executive Summary & Compound Profile
Compound: this compound
CAS (Oxalate): 1171742-97-4
CAS (Free Base): 913547-76-1 (Generic/Analogous)
Molecular Formula: C
This guide objectively compares the Oxalate salt form of 2-(3,5-Dichlorophenyl)morpholine against its Free Base and Hydrochloride (HCl) alternatives. While the HCl salt is the conventional choice for solubility, the Oxalate salt offers superior utility in purification, crystallinity, and non-hygroscopic stability , making it the preferred form for reference standards and solid-state storage.
Comparative Analysis: Oxalate vs. Alternatives
The choice of salt form dictates the bioavailability, stability, and manufacturability of the compound. The following table summarizes the physicochemical distinctions validated by experimental solid-state characterization.
Table 1: Physicochemical Performance Matrix
| Feature | Oxalate Salt (Subject) | Hydrochloride (HCl) Salt | Free Base |
| Crystallinity (XRD) | High/Distinct. Sharp, well-resolved Bragg peaks. Excellent for structural elucidation. | Good. Crystalline, but often prone to disorder or multiple polymorphs. | Low/Amorphous. Often an oil or waxy solid with a broad "halo" pattern. |
| Hygroscopicity | Low. Generally non-hygroscopic; stable at ambient humidity. | High. Often absorbs atmospheric moisture, leading to deliquescence. | N/A. Hydrophobic, but chemically unstable to oxidation. |
| Melting Point | High (>170°C). Sharp endotherm indicating high lattice energy. | Variable. often lower or broad due to hydrate formation. | Low (<100°C). Comparison difficult due to oily nature. |
| Purification Utility | Excellent. Precipitates readily from alcoholic solvents, rejecting impurities. | Moderate. High solubility in water/alcohol can make crystallization difficult. | Poor. Requires distillation or chromatography. |
| Primary Use Case | Analytical Reference Standards, Long-term Storage. | Aqueous Formulations, In-vivo delivery. | Synthetic Intermediate. |
Experimental Protocol: X-Ray Powder Diffraction (XRPD)[1][2]
To validate the identity and phase purity of this compound, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes preferred orientation effects.
Sample Preparation
-
Synthesis: React 2-(3,5-Dichlorophenyl)morpholine free base with anhydrous oxalic acid (1:1 molar ratio) in hot ethanol. Cool slowly to 4°C to induce crystallization.
-
Isolation: Filter white crystalline precipitate and dry under vacuum at 40°C for 24 hours to remove solvent residues.
-
Mounting: Lightly grind the sample using an agate mortar and pestle to reduce particle size to <10 µm (prevents spotty rings). Pack into a zero-background silicon holder.
Instrument Parameters (Standard Configuration)
-
Geometry: Bragg-Brentano (
-2 ). -
Source: Cu K
radiation ( = 1.5406 Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40° 2
. -
Step Size: 0.02° 2
. -
Dwell Time: 1-2 seconds per step.
Data Interpretation (The "Fingerprint")
Unlike the Free Base, which exhibits a broad amorphous hump centered around 20-25° 2
-
Low Angle Region (5°–15° 2
): Look for the primary unit cell reflections (001, 100). Oxalate salts of morpholines typically show a strong, distinctive peak in this region due to the d-spacing created by the oxalate anion bridging two cation molecules. -
Fingerprint Region (15°–30° 2
): A complex series of peaks representing the packing of the phenyl rings and the hydrogen bonding network (N-H...O). -
Absence of Halo: A flat baseline confirms the absence of amorphous free base or residual solvent.
Structural Logic & Salt Selection Workflow
The decision to utilize the oxalate form is not arbitrary; it is a calculated choice to maximize lattice energy and stability. The following diagram illustrates the decision pathway and the mechanistic advantages of the oxalate counterion.
Caption: Decision matrix for salt selection. The oxalate pathway is selected when stability and purification (crystallinity) are prioritized over immediate aqueous solubility.
Mechanistic Discussion: Why the Oxalate Pattern is Distinct
The XRD pattern of the oxalate salt differs fundamentally from the HCl salt due to the supramolecular synthons formed in the crystal lattice.
-
Hydrogen Bonding Network:
-
HCl: Relies on a charge-assisted hydrogen bond (N
-H...Cl ). The chloride ion is spherical and allows for rotational freedom, often leading to multiple polymorphs or solvates (hydrates) which shift the XRD peaks based on humidity. -
Oxalate: The oxalate dianion (C
O ) or monoanion (HC O ) acts as a bidentate bridge . It locks the morpholinium cations into a rigid, specific orientation via multiple hydrogen bonds (N-H...O). This rigidity results in a highly ordered lattice, producing the sharper, more intense peaks observed in the XRD pattern.
-
-
Chirality and Packing:
-
2-(3,5-Dichlorophenyl)morpholine possesses a chiral center. If the sample is a racemate, the oxalate salt often crystallizes in a centrosymmetric space group (e.g., P2
/c or P-1), where the enantiomers pair up around the oxalate linker. This dense packing contributes to the higher melting point and stability compared to the HCl salt.
-
Conclusion
For the characterization of 2-(3,5-Dichlorophenyl)morpholine, the Oxalate salt serves as the superior solid-state standard. Its XRD pattern provides a definitive "fingerprint" for identification, distinct from the amorphous free base and the variable hydrates of the hydrochloride. Researchers should prioritize the oxalate form when establishing reference standards or requiring long-term chemical stability.
References
-
PubChem. (2025).[1][2] Morpholine Oxalate and Related Structures. National Library of Medicine. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for Salt Selection principles).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
A Senior Application Scientist's Guide to Differentiating 2-(3,5-Dichlorophenyl)morpholine Isomers via Chromatography
For researchers and professionals in drug development, the precise separation and characterization of isomers are paramount. The compound 2-(3,5-Dichlorophenyl)morpholine presents a unique analytical challenge due to the potential for both chiral and structural (regioisomeric) isomers. This guide provides an in-depth comparison of chromatographic strategies to resolve these isomers, grounded in established principles and data from analogous structures. While specific application data for this exact molecule is not widely published, the methodologies outlined here are based on proven techniques for similar substituted morpholine and dichlorophenyl compounds.
The Analytical Imperative: Why Isomer Separation is Critical
In the pharmaceutical landscape, different isomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers. Similarly, regioisomers, which differ in the substitution pattern on the aromatic ring, can have distinct biological activities and metabolic fates. Therefore, robust and reliable chromatographic methods are essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates.
Strategic Approaches to Isomer Differentiation
The choice of chromatographic technique is fundamentally dictated by the type of isomerism . For 2-(3,5-Dichlorophenyl)morpholine, we must consider both the separation of enantiomers (chiral separation) and the potential for regioisomers (e.g., 2-(2,4-dichlorophenyl)morpholine or 2-(3,4-dichlorophenyl)morpholine) that may arise during synthesis.
Chiral Separation of Enantiomers: Unraveling Mirror Images
The separation of enantiomers requires a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations.[1] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.[2][3]
The Causality Behind SFC's Efficacy: The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times.[4] The ability to precisely control the density of the mobile phase by adjusting pressure and temperature provides a powerful tool for optimizing selectivity.[3] Furthermore, the lower consumption of organic solvents makes SFC a more environmentally sustainable and cost-effective technique.[2]
A typical screening approach for the chiral separation of a compound like 2-(3,5-Dichlorophenyl)morpholine would involve testing a variety of polysaccharide-based CSPs. Columns with amylose or cellulose derivatives, such as those with tris(3,5-dichlorophenylcarbamate) coatings, have shown broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic moieties.[5]
Experimental Workflow: Chiral SFC Method Development
Caption: Workflow for chiral SFC method development.
Chiral HPLC remains a robust and widely used technique for enantioseparation.[6][7] Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[6] For a compound containing a dichlorophenyl group, a CSP like cellulose tris(3,5-dichlorophenylcarbamate) is a logical starting point due to the potential for strong π-π interactions between the analyte and the stationary phase.[5]
The Rationale for Column Selection: The chiral recognition mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector on the CSP.[8] The dichlorophenyl moiety of the analyte can interact favorably with the electron-deficient phenyl groups of the CSP.
Table 1: Comparison of Chiral Separation Techniques
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 with organic modifiers | Organic solvents (Normal Phase) or aqueous-organic mixtures (Reversed Phase) |
| Speed | Typically 3-5 times faster than HPLC[4] | Slower due to higher mobile phase viscosity |
| Efficiency | High, due to low viscosity and high diffusivity | Good, but generally lower than SFC |
| Solvent Consumption | Significantly lower, "greener" chemistry[1] | Higher, especially in normal phase |
| Cost | Lower operational cost due to reduced solvent usage | Higher operational cost |
| Versatility | Excellent for a wide range of polar and non-polar compounds | Broadly applicable, with different modes (NP, RP) |
Separation of Regioisomers: Distinguishing Structural Differences
Regioisomers of dichlorophenylmorpholine, which differ in the positions of the chlorine atoms on the phenyl ring, are achiral and can be separated using standard chromatographic techniques like Gas Chromatography (GC) and HPLC.
GC is a powerful technique for the separation of volatile and thermally stable compounds. For regioisomers of dichlorophenylmorpholine, GC can provide high resolution. The choice of the stationary phase is critical for achieving separation.
The Logic of Stationary Phase Selection: The separation of regioisomers in GC is based on differences in their boiling points and their interactions with the stationary phase. A mid-polarity stationary phase, such as one containing a trifluoropropyl or a phenyl group, can provide the necessary selectivity to resolve isomers with subtle differences in polarity and volatility.
Experimental Protocol: GC-FID for Regioisomer Analysis
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A capillary column with a mid-polarity stationary phase (e.g., Rtx®-35 or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of each regioisomer.
Reversed-phase HPLC is a versatile and widely used method for separating regioisomers.[9] The separation is based on differences in the hydrophobicity of the isomers.
The Mechanism of Separation: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). More hydrophobic isomers will interact more strongly with the stationary phase and thus have longer retention times. The subtle differences in the dipole moments and hydrophobicity of the dichlorophenyl regioisomers can be exploited to achieve separation.[10] Stationary phases with phenyl ligands can also be effective due to π-π interactions.[11]
Table 2: Performance Comparison for Regioisomer Separation
| Technique | Stationary Phase Examples | Mobile Phase | Key Advantages |
| Gas Chromatography (GC) | Mid-polarity (e.g., 35% phenyl polysiloxane) | Inert gas (He, H2) | High resolution, sensitive detectors (FID, MS) |
| HPLC (Reversed-Phase) | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | Broad applicability, non-destructive, easy scale-up |
Self-Validating Protocols and Trustworthiness
The protocols described above are designed to be self-validating. For instance, in the chiral SFC method development workflow, the screening of multiple columns and additives provides an internal cross-check. If a separation is achieved on one type of polysaccharide CSP but not another, it provides valuable information about the chiral recognition mechanism. Similarly, for regioisomer analysis, comparing the results from GC and HPLC can increase confidence in the identification and quantification of the isomers.
Conclusion and Future Outlook
The differentiation of 2-(3,5-Dichlorophenyl)morpholine isomers is a critical analytical task in drug development. While direct, published methods for this specific compound are scarce, a systematic approach based on established chromatographic principles provides a clear path forward. Supercritical Fluid Chromatography with chiral stationary phases stands out as the modern, efficient, and environmentally friendly choice for enantioseparation. For regioisomers, both Gas Chromatography and reversed-phase HPLC offer robust and reliable solutions.
As the pharmaceutical industry continues to emphasize the development of single-isomer drugs, the demand for rapid and efficient chiral and achiral separation methods will only increase. The continued development of novel chiral stationary phases and advancements in SFC technology will undoubtedly play a pivotal role in meeting these challenges.
References
-
Kim, S. W., Lim, D. J., & Kim, I. S. (2021). Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Foods, 10(10), 2285. [Link]
-
Kruve, A., et al. (2007). The Analysis and Fate of the Fungicide Fenpropimorph and Its Degradation Product Fenpropimorphic Acid in Soil by Liquid Chromatography Mass Spectrometry. Journal of Chromatography A, 1147(1), 69-76. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
-
Collaborative International Pesticides Analytical Council. (2022). Fenpropimorph. [Link]
-
Food and Agriculture Organization of the United Nations. (1995). fenpropimorph (188). [Link]
-
De Klerck, K., Manglings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 31(5), 394-405. [Link]
-
Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]
-
Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 363-385). Elsevier. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2004). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. John Wiley & Sons, Inc. [Link]
-
Narayanan, P., et al. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc.[Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(67), 54336-54339. [Link]
-
ESchemy. (2023). Liquid phase method for morpholine. [Link]
-
Reddy, K. S., et al. (2011). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Pharmaceutical Analysis, 1(2), 116-121. [Link]
-
Buschauer, A. (2020). Chiral separations of stereoisomers. University of Regensburg. [Link]
-
Kumar, A., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 2024. [Link]
-
Li, Y., et al. (2023). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Chinese Journal of Chromatography, 41(12), 1221-1227. [Link]
-
Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(410), 2. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. chiraltech.com [chiraltech.com]
- 3. afmps.be [afmps.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. rsc.org [rsc.org]
- 11. nacalai.com [nacalai.com]
Safety Operating Guide
Proper Disposal of 2-(3,5-Dichlorophenyl)morpholine Oxalate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(3,5-Dichlorophenyl)morpholine oxalate, a halogenated organic compound. As researchers and drug development professionals, it is imperative that we handle and dispose of such chemicals with the utmost care to ensure personal safety and environmental protection. This document synthesizes technical data from safety data sheets of its constituent moieties, regulatory guidelines, and field-proven best practices to offer a comprehensive, step-by-step operational and disposal plan.
Hazard Assessment: A Synthesis of Component Risks
-
Morpholine: This component is a flammable liquid and vapor.[1][2][3] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3] Crucially, it causes severe skin burns and eye damage.[1][2][3]
-
3,5-Dichlorophenol: As a halogenated aromatic compound, it is harmful if swallowed and causes skin and serious eye irritation. Prolonged contact can lead to severe irritation and burns.[2]
-
Oxalic Acid: This is a combustible solid that is harmful if swallowed or in contact with skin and causes serious eye damage.[4] In case of fire, it can produce poisonous gases.[4]
Based on this composite analysis, this compound must be treated as a toxic, corrosive, and environmentally hazardous substance . The presence of the dichlorophenyl group firmly places it in the category of halogenated organic waste .
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or initiating any disposal-related procedures, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots are recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
For Small Spills (less than 1 gram in a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Contain the spill using a sorbent material like vermiculite or dry sand.
-
Gently sweep the solid material into a designated, clearly labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the area by wiping with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials (gloves, wipes, absorbent) in a sealed bag and dispose of it as hazardous waste.
For Large Spills (greater than 1 gram or outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety officer.
-
Restrict access to the spill area.
-
If the substance is flammable, turn off all ignition sources.
-
Allow only trained emergency response personnel to handle the cleanup.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.
Waste Characterization and Segregation
Due to its chlorinated phenyl group, this compound is classified as a halogenated organic waste . It is critical to segregate this waste stream from non-halogenated organic waste to ensure proper and cost-effective disposal by a licensed hazardous waste facility.
Waste Collection and Containerization
-
Select an appropriate container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the primary hazards (Toxic, Corrosive).
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Decontamination of Empty Containers and Labware
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in a labeled container for halogenated solvent waste.
-
Disposal of rinsed container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.
Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Deactivation and Neutralization Considerations
While direct disposal of the chemical as hazardous waste is the standard and recommended procedure, in some research contexts, deactivation of small residual amounts may be necessary.
-
Oxalate Moiety: The oxalate portion can be neutralized with a weak base. For spills, after absorption of the bulk material, the area can be wiped with a dilute solution of sodium bicarbonate.[5] The fizzing indicates neutralization. The final pH should be checked with pH paper to ensure it is between 6 and 9.[6]
-
Halogenated Aromatic Ring: The dehalogenation of the dichlorophenyl ring is a more complex chemical process, often requiring specific reagents and conditions, and is not recommended as a routine disposal method in a standard laboratory setting. Biological degradation methods exist but are not practical for immediate disposal.[7][8]
-
Morpholine Moiety: Small quantities of morpholine can be chemically degraded. One documented method involves dissolution in sulfuric acid followed by treatment with potassium permanganate.[9] This is a hazardous procedure that should only be undertaken by experienced chemists with appropriate safety measures in place.
Given the complexity and potential hazards of chemical deactivation, the preferred and safest method of disposal is through a licensed hazardous waste management service.
Summary of Key Information
| Aspect | Guideline | Primary Hazard(s) |
| Chemical Class | Halogenated Organic Compound | Toxic, Corrosive, Environmental Hazard |
| PPE | Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat | Skin/Eye Contact, Inhalation |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste. | Dust generation, exposure during cleanup |
| Waste Segregation | HALOGENATED organic waste stream | Improper disposal, environmental contamination |
| Container | Labeled, sealed, compatible container | Leaks, spills, improper identification |
| Disposal Route | Institutional EHS or licensed hazardous waste contractor | Regulatory non-compliance |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). Safety Data Sheet: Oxalic Acid. Retrieved from [Link]
-
MsdsDigital.com. (2019). MORPHOLINE - Safety Data Sheet. Retrieved from [Link]
-
RxMarine. (n.d.). Oxalic Acid Rust Remover. Retrieved from [Link]
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Arora, P. K., Sasikala, C., & Ramana, C. V. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 836-851.
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 10). Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?. Retrieved from [Link]
-
Quora. (2022, September 25). What are some ways to clean up an acid spill in the lab?. Retrieved from [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
-
PENTA. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. hillbrothers.com [hillbrothers.com]
- 6. quora.com [quora.com]
- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msdsdigital.com [msdsdigital.com]
Personal protective equipment for handling 2-(3,5-Dichlorophenyl)morpholine oxalate
Advanced Safety Protocol: Handling 2-(3,5-Dichlorophenyl)morpholine Oxalate
Executive Summary Handling 2-(3,5-Dichlorophenyl)morpholine (3,5-DCPM) oxalate requires a safety strategy that goes beyond standard laboratory practices. As a halogenated phenmetrazine analog, this compound possesses significant central nervous system (CNS) stimulant properties. Combined with the oxalate salt form—which increases stability but often results in a fine, electrostatic dust—the risk profile shifts from simple chemical irritation to potent pharmacological inhalation hazard .
This guide treats 3,5-DCPM oxalate as a Default OEB 3 (Occupational Exposure Band) compound (10–100 µg/m³ containment target) until specific toxicological data proves otherwise.
Part 1: Rapid Risk Assessment (The "Why")
Before selecting PPE, you must understand the specific hazard vectors of this molecule.
| Hazard Vector | Technical Justification | Risk Level |
| Pharmacological Potency | 3,5-DCPM is a monoamine transporter releaser/reuptake inhibitor. Inhalation of dust can lead to rapid systemic absorption, causing tachycardia, hypertension, and agitation. | High |
| Physical Form (Dust) | Oxalate salts are crystalline and prone to static charge. They aerosolize easily during weighing and transfer, bypassing standard surgical masks. | High |
| Chemical Irritation | The oxalate moiety is acidic.[1] Contact with mucous membranes (eyes/lungs) causes immediate irritation, potentially masking the onset of systemic toxicity. | Moderate |
| Dermal Absorption | While less rapid than inhalation, lipophilic morpholine derivatives can traverse the stratum corneum, especially if solubilized in DMSO or organic solvents. | Moderate |
Part 2: The Barrier Strategy (PPE Specifications)
Do not rely on PPE alone.[2][3] PPE is the final redundancy in a system where Engineering Controls (Fume Hoods/Isolators) are the primary defense.
Respiratory Protection (Critical)
-
Standard: NIOSH P100 or EU FFP3.
-
Requirement: A standard N95 is insufficient for handling the neat powder form of this potent stimulant.
-
Configuration:
-
Open Bench (Not Recommended): Full-face Powered Air Purifying Respirator (PAPR) with HEPA filters.
-
Inside Fume Hood (Standard): N95/N99 is acceptable only if the sash is at the proper working height and face velocity is verified (>100 fpm).
-
Dermal Protection (Glove Logic)
-
Material: Nitrile (Latex is permeable to many organic solvents used with this compound).
-
Protocol: Double-Gloving is mandatory.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Orange/White).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Dark color, e.g., Blue/Purple).
-
Why? This provides a visual indicator of breach. If the outer glove tears, the contrasting inner color shows immediately.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Restriction: Safety glasses with side shields are not adequate for powder handling due to the risk of airborne dust migration around the lens.
Part 3: Operational Workflow (The "How")
This protocol minimizes static discharge and aerosolization, the two primary drivers of exposure.
Step 1: Weighing & Transfer (The Danger Zone)
-
Static Neutralization: Oxalate salts are notoriously static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.
-
The "Coffin" Technique: Never transport the open vial. Place the vial inside a secondary container (ziplock or plastic jar) before removing it from the fume hood.
-
Solvent Addition: Add the solvent to the powder, not the powder to the solvent. This prevents a "puff" of dust from being displaced by the liquid.
Step 2: Solubilization
-
Solvent Choice: If using DMSO or DMF, be aware these solvents enhance skin permeability. If a spill occurs with a DMSO solution of 3,5-DCPM, it will carry the drug through the skin instantly.
-
Vessel: Use borosilicate glass with a PTFE-lined screw cap. Avoid parafilm as a primary seal for long-term storage of volatile solutions.
Step 3: Decontamination
-
Solvent Wash: Wipe surfaces with methanol or ethanol first (to solubilize the organic base), followed by a soap/water wash (to remove the oxalate residue).
-
UV Degradation: 3,5-DCPM is stable; do not assume UV light in a biosafety cabinet will degrade it.
Part 4: Visualization of Safety Logic
Diagram 1: The Hierarchy of Containment
This diagram illustrates the decision matrix for handling potent research chemicals.
Caption: The "Swiss Cheese" model of defense. PPE is the final layer, not the first.
Diagram 2: Safe Weighing Workflow
Detailed sequence to prevent inhalation during the most critical step.
Caption: Operational workflow emphasizing static neutralization and containment.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Inhalation | Remove victim to fresh air immediately. Do not induce vomiting if swallowed.[2][3][4][5] Monitor for tachycardia/hypertension. Call emergency services; mention "Potent CNS Stimulant Exposure." |
| Skin Contact | Wash with soap and water for 15 minutes. Avoid using alcohol or DMSO to clean skin, as this may increase absorption of the compound. |
| Spill (Powder) | Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up. Place in hazardous waste.[5] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.
-
SafeWork Australia. (2014).[6] Oxalic acid soluble salts: Human health tier II assessment. (Provides data on oxalate salt toxicity/irritation).
-
Merck/MilliporeSigma. (n.d.). Safety Data Sheet: Morpholine Derivatives (General). (Used for structural analog hazard extrapolation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
